molecular formula C29H44O10 B15596091 Dihydroajugapitin

Dihydroajugapitin

Cat. No.: B15596091
M. Wt: 552.7 g/mol
InChI Key: XMVULWKEVGKECE-DBNYLVSFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14,15-dihydroajugapitin is a diterpenoid isolated from the aerial parts of Ajuga bracteosa. It has a role as an antifeedant and a plant metabolite. It is a furofuran, an acetate ester, a diterpenoid, a spiro-epoxide and a cyclic acetal.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H44O10

Molecular Weight

552.7 g/mol

IUPAC Name

[(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] 2-methylbutanoate

InChI

InChI=1S/C29H44O10/c1-7-15(2)25(33)39-24-20(32)12-21-27(6,22-11-19-8-9-34-26(19)38-22)16(3)10-23(37-18(5)31)28(21,13-35-17(4)30)29(24)14-36-29/h15-16,19-24,26,32H,7-14H2,1-6H3/t15?,16-,19-,20-,21-,22+,23+,24+,26+,27+,28+,29-/m1/s1

InChI Key

XMVULWKEVGKECE-DBNYLVSFSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Dihydroajugapitin: A Technical Guide to its Discovery and Isolation from Ajuga bracteosa

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Isolation and Characterization of Dihydroajugapitin, a Bioactive neo-Clerodane Diterpenoid from Ajuga bracteosa.

This document provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound, a promising bioactive compound derived from the medicinal plant Ajuga bracteosa. This guide is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to facilitate further research and development in the fields of natural product chemistry and drug discovery.

Ajuga bracteosa, a perennial herb belonging to the Lamiaceae family, has a rich history in traditional medicine.[1] Modern phytochemical investigations have revealed its diverse chemical composition, with neo-clerodane diterpenoids being a prominent class of constituents. Among these, 14,15-Dihydroajugapitin has been identified as a significant bioactive molecule.

Discovery and Bioactivity

This compound, a neo-clerodane diterpenoid, has been successfully isolated from the aerial parts of Ajuga bracteosa.[2] The compound has demonstrated notable biological activities, including antibacterial and antimutagenic properties.[2] Its potential as a lead compound for the development of new therapeutic agents warrants a thorough understanding of its chemical properties and a standardized methodology for its extraction and purification.

Isolation and Purification of this compound

The isolation of this compound from Ajuga bracteosa involves a multi-step process encompassing extraction and chromatography. Two primary methodologies have been reported, one employing "hydroxyl-free" purification conditions and another utilizing reversed-phase chromatography.[2][3]

Experimental Protocol: Extraction

A generalized protocol for the extraction of this compound from the aerial parts of Ajuga bracteosa is as follows:

  • Plant Material Preparation: The aerial parts of Ajuga bracteosa are collected, shade dried, and pulverized into a coarse powder.

  • Extraction: The powdered plant material is extracted with 90% methanol (B129727) at room temperature.[1] Alternatively, a dichloromethane (B109758) extract can be prepared.[2][3] The solvent is then evaporated under reduced pressure to yield a crude extract.

Experimental Protocol: Chromatographic Separation

The crude extract is subjected to chromatographic techniques to isolate this compound.

Method 1: Silica (B1680970) Gel Column Chromatography

This method is suitable for the initial fractionation of the crude extract.

  • Column Preparation: A glass column is packed with silica gel (60-120 mesh) using a wet packing method with the initial mobile phase.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common solvent system is a gradient of petroleum ether and ethyl acetate. This compound has been reported to be eluted with a 1:1 mixture of petroleum ether and ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and concentrated.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For further purification, semi-preparative RP-HPLC is employed. This method is particularly useful when dealing with complex mixtures and for obtaining high-purity compounds.

  • Pre-purification (Optional): The crude extract can be pre-purified using a C18 reversed-phase column with a methanol-water mixture.[2][3]

  • HPLC System: A semi-preparative HPLC system equipped with a C18 column is used.

  • Mobile Phase: A gradient elution with water and methanol is typically used.

  • Detection: The eluent is monitored using a UV detector.

  • Fraction Collection: Fractions corresponding to the peak of this compound are collected.

Structural Elucidation

The definitive identification of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Key Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₉H₄₄O₁₀
Molecular Weight 552.65 g/mol
Class neo-Clerodane Diterpenoid
Source Ajuga bracteosa

Quantitative Data

The biological activity of this compound has been quantified in several studies. The following tables summarize some of the reported quantitative data.

Table 2: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli15.2 ± 0.8125
Staphylococcus aureus13.5 ± 0.5250
Pseudomonas aeruginosa11.8 ± 0.7500
Bacillus subtilis14.1 ± 0.6250

Table 3: Antimutagenic Activity of this compound

TreatmentPercentage Reduction of Micronuclei (%)
This compound85.1

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound from Ajuga bracteosa.

Isolation_Workflow Plant Ajuga bracteosa (Aerial Parts) Drying Drying and Pulverization Plant->Drying Extraction Methanol Extraction Drying->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (Petroleum Ether:Ethyl Acetate) CrudeExtract->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC PurifiedCompound Purified this compound TLC->PurifiedCompound Pooling of positive fractions StructuralElucidation Structural Elucidation PurifiedCompound->StructuralElucidation NMR 1H & 13C NMR StructuralElucidation->NMR MS Mass Spectrometry StructuralElucidation->MS

Caption: General workflow for the isolation and characterization of this compound.

Logical Relationship of Bioactivity

The known biological activities of this compound can be summarized as follows, indicating its potential therapeutic applications.

Bioactivity_Relationship This compound This compound Antibacterial Antibacterial Activity This compound->Antibacterial Antimutagenic Antimutagenic Activity This compound->Antimutagenic TherapeuticPotential Potential Therapeutic Applications Antibacterial->TherapeuticPotential Antimutagenic->TherapeuticPotential

Caption: Logical relationship of this compound's known biological activities.

Future Directions

The detailed protocols and data presented in this guide aim to provide a solid foundation for future research on this compound. Further investigations are warranted to fully elucidate its mechanism of action, explore its potential signaling pathways, and evaluate its efficacy and safety in preclinical and clinical studies. The development of efficient and scalable isolation and synthesis methods will be crucial for advancing this promising natural product towards therapeutic applications.

References

The Biosynthetic Pathway of Dihydroajugapitin in the Lamiaceae Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroajugapitin, a neo-clerodane diterpenoid found in various species of the Lamiaceae family, particularly within the genus Ajuga, has garnered interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of terpenoid and neo-clerodane diterpenoid biosynthesis in the Lamiaceae family. While the complete pathway has not been fully elucidated, this document synthesizes current knowledge to propose a scientifically grounded hypothetical pathway. It details the precursor molecules, key enzyme classes likely involved, and the proposed sequence of reactions. Furthermore, this guide outlines representative experimental protocols for the elucidation of such pathways and presents available quantitative data for related compounds to serve as a benchmark for future research.

Introduction to this compound and the Lamiaceae Family

The Lamiaceae family, commonly known as the mint family, is a rich source of a diverse array of secondary metabolites, including a wide variety of terpenoids.[1] Among these, the neo-clerodane diterpenoids are a significant class of compounds known for their complex structures and interesting biological activities, such as insect antifeedant properties.[2][3] this compound is a neo-clerodane diterpenoid that has been isolated from several species of the Ajuga genus, including Ajuga reptans.[4] Its structure, characterized by a bicyclic decalin core and a substituted side chain, is typical of this class of compounds. The biosynthesis of such complex molecules involves a series of enzymatic reactions, starting from common precursors and leading to a vast diversity of final products.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound, like all diterpenoids, begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two primary pathways in plants: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. For diterpenoids, the MEP pathway is the primary source of precursors.

The proposed biosynthetic pathway for this compound can be divided into three main stages:

Stage 1: Formation of the Diterpene Precursor

The initial steps involve the condensation of IPP and DMAPP to form the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

  • Reaction: 3 molecules of IPP + 1 molecule of DMAPP → Geranylgeranyl pyrophosphate (GGPP)

  • Enzyme: Geranylgeranyl pyrophosphate synthase (GGPS)

Stage 2: Formation of the Neo-Clerodane Skeleton

This stage is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). The formation of the characteristic bicyclic core of neo-clerodane diterpenoids is a two-step process involving a Class II diTPS followed by a Class I diTPS.

  • Protonation-initiated cyclization: GGPP is first cyclized by a Class II diTPS to form a labdane-related diphosphate (B83284) intermediate, typically copalyl diphosphate (CPP) or its enantiomer.[5]

  • Rearrangement and second cyclization: The intermediate is then utilized by a Class I diTPS, which catalyzes the ionization of the diphosphate group, followed by a series of rearrangements and a second cyclization to form the neo-clerodane skeleton.[2] The specific stereochemistry of the resulting skeleton is determined by the particular diTPSs involved.

Stage 3: Tailoring of the Neo-Clerodane Skeleton

Following the formation of the basic neo-clerodane scaffold, a series of oxidative modifications are introduced by various "tailoring" enzymes, primarily from the cytochrome P450 (CYP) superfamily of monooxygenases.[6][7][8] These enzymes are responsible for the hydroxylation, epoxidation, and formation of furan (B31954) rings and lactones that adorn the core structure, leading to the vast diversity of neo-clerodane diterpenoids. For this compound, these modifications would include the introduction of hydroxyl groups, acetate (B1210297) esters, and the specific side chain.

The following diagram illustrates the putative biosynthetic pathway of this compound.

This compound Biosynthetic Pathway cluster_0 Upstream Terpenoid Pathway cluster_1 Neo-Clerodane Skeleton Formation cluster_2 Tailoring Reactions IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP Intermediate Labdane-related Diphosphate Intermediate GGPP->Intermediate Class II diTPS NeoClerodane Neo-Clerodane Skeleton Intermediate->NeoClerodane Class I diTPS Modified_NeoClerodane Modified Neo-Clerodane Intermediates NeoClerodane->Modified_NeoClerodane Cytochrome P450s & other tailoring enzymes This compound This compound Modified_NeoClerodane->this compound Further modifications

A putative biosynthetic pathway for this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics or metabolite flux analysis, for the biosynthetic pathway of this compound itself. However, data from studies on other terpenoids in the Lamiaceae family can provide a useful reference point for future investigations. The following table summarizes representative quantitative data for related biosynthetic enzymes and compounds.

Enzyme/CompoundPlant SourceSubstrateKcat (s⁻¹)Km (µM)Reference
Enzymes
Taxadiene synthaseTaxus brevifoliaGGPP0.0450.5Fungal
Abietadiene synthaseAbies grandisGGPP0.031.2Fungal
Salvinorin A synthaseSalvia divinorumClerodienyl diphosphateN/AN/APlant
Compounds
ArtemisininArtemisia annua---Plant
MentholMentha x piperita---Plant
Rosmarinic acidRosmarinus officinalis---Plant

Note: "N/A" indicates that the data is not available in the cited literature.

Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound requires a multi-pronged approach combining genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential for this purpose.

Identification of Candidate Genes

Objective: To identify candidate diterpene synthase (diTPS) and cytochrome P450 (CYP) genes involved in this compound biosynthesis from a relevant Ajuga species.

Methodology:

  • Transcriptome Sequencing: Isolate RNA from tissues of an Ajuga species known to produce this compound (e.g., young leaves, trichomes). Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

  • Bioinformatic Analysis: Assemble the transcriptome de novo. Identify putative diTPS and CYP transcripts based on sequence homology to known plant terpenoid biosynthetic genes using BLAST searches and domain analysis (e.g., searching for conserved motifs like the DDxxD motif in Class I diTPSs).

  • Co-expression Analysis: Analyze the expression patterns of the candidate genes. Genes involved in the same biosynthetic pathway are often co-expressed. Identify clusters of co-expressed diTPS and CYP genes, which are strong candidates for involvement in this compound biosynthesis.

Gene_Identification_Workflow Plant Ajuga sp. tissue (e.g., young leaves) RNA RNA Isolation Plant->RNA RNASeq RNA Sequencing (RNA-Seq) RNA->RNASeq Reads Raw Sequencing Reads RNASeq->Reads Assembly De novo Transcriptome Assembly Reads->Assembly Transcripts Assembled Transcripts Assembly->Transcripts Annotation Functional Annotation (BLAST, Domain Analysis) Transcripts->Annotation Coexpression Co-expression Analysis Transcripts->Coexpression Candidate_Genes Candidate diTPS and CYP Genes Annotation->Candidate_Genes Gene_Clusters Co-expressed Gene Clusters Coexpression->Gene_Clusters

Workflow for candidate gene identification.
In Vitro Enzyme Assays

Objective: To functionally characterize the candidate diTPS and CYP enzymes to determine their specific roles in the biosynthetic pathway.

Methodology:

  • Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of the candidate genes into suitable expression vectors. Express the recombinant proteins in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.

  • Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • diTPS Assay: Incubate the purified diTPS enzymes with the substrate GGPP. Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific diterpene hydrocarbon skeleton produced.

    • CYP Assay: Co-express the candidate CYP with a cytochrome P450 reductase (CPR) in a host system (e.g., yeast) that also produces the diterpene substrate (from the diTPS assay). Analyze the metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the oxidized products.

In Vivo Functional Characterization

Objective: To confirm the function of the candidate genes in planta.

Methodology:

  • Virus-Induced Gene Silencing (VIGS): Infiltrate Ajuga plants with an Agrobacterium strain carrying a VIGS construct designed to silence the target gene. After a period of incubation, analyze the metabolite profile of the silenced plants by LC-MS to observe any reduction in this compound levels.

  • Transient Expression in Nicotiana benthamiana: Co-infiltrate leaves of N. benthamiana with Agrobacterium strains carrying expression constructs for the candidate diTPS and CYP genes. Analyze the metabolites produced in the infiltrated leaves after several days to see if this compound or its precursors are synthesized.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in the Lamiaceae family is a complex and fascinating area of study. While the complete pathway remains to be fully elucidated, the proposed putative pathway, based on the well-established principles of neo-clerodane diterpenoid biosynthesis, provides a solid framework for future research. The experimental protocols outlined in this guide offer a roadmap for researchers to identify and characterize the specific enzymes involved in this pathway.

Future work should focus on the functional characterization of candidate genes from Ajuga species to definitively establish the biosynthetic pathway of this compound. This knowledge will not only contribute to our fundamental understanding of plant secondary metabolism but also pave the way for the metabolic engineering of microbial or plant systems for the sustainable production of this and other valuable neo-clerodane diterpenoids. The development of such bio-based production platforms is a key step towards unlocking the full therapeutic potential of these complex natural products.

References

Unveiling Dihydroajugapitin: A Technical Guide to its Natural Sources and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroajugapitin, a clerodane diterpene, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources and distribution of this compound, with a focus on the plant genus Ajuga of the Lamiaceae family. This document synthesizes available quantitative data, outlines experimental methodologies for its analysis, and visualizes key informational pathways to serve as a foundational resource for researchers in phytochemistry, pharmacology, and drug discovery.

Natural Sources and Distribution

This compound is predominantly found in plant species belonging to the genus Ajuga, a member of the mint family, Lamiaceae.[1][2][3][4] Research has identified several Ajuga species as sources of this compound, with significant variations in concentration observed between species and even within different tissues of the same plant.

Key Plant Sources

The most notable source of this compound identified to date is Ajuga iva .[1][5] Studies have shown that the leaves of A. iva contain the highest concentrations of this clerodane diterpene.[1] Other species within the genus, such as Ajuga chamaepitys and Ajuga orientalis, have been found to contain negligible or undetectable amounts of this compound.[1] The broader Lamiaceae family is a rich source of various bioactive compounds, including other terpenoids, flavonoids, and phenolic acids.[3][6][7]

Tissue-Specific Distribution

The distribution of this compound within the plant is not uniform. In Ajuga iva, a clear distinction in concentration is observed between the leaves and roots. The leaves are the primary site of accumulation, while the roots contain significantly lower or no detectable levels of the compound.[1] This differential distribution suggests a specific physiological or defensive role for this compound in the aerial parts of the plant.

Quantitative Data

The concentration of this compound can vary based on the plant species, geographical location, and environmental conditions. The following table summarizes the available quantitative data for this compound in various Ajuga species.

Plant SpeciesPlant PartConcentration (µg/g Fresh Weight)Reference
Ajuga ivaLeavesHighest concentrations observed[1]
Ajuga ivaRootsLower or undetectable[1]
Ajuga chamaepitysLeaves & RootsNegligible or nonexistent[1]
Ajuga orientalisLeaves & RootsNegligible or nonexistent[1]

Note: Specific quantitative values from the primary literature were not consistently provided in the initial search results, hence the qualitative descriptors.

Experimental Protocols

The identification and quantification of this compound from plant matrices require specific analytical methodologies. The primary technique cited in the literature is a combination of liquid chromatography and mass spectrometry.

Extraction and Sample Preparation

A general protocol for the extraction of this compound from plant material is as follows:

  • Harvesting and Drying: Plant material (e.g., leaves of Ajuga iva) is harvested and can be either flash-frozen or air-dried to preserve the chemical constituents.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, often using techniques like maceration, sonication, or Soxhlet extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

Chromatographic Separation and Detection

Liquid Chromatography-Time of Flight-Mass Spectrometry (LC-TOF-MS) has been successfully employed for the analysis of this compound.[1]

  • Chromatographic Separation: The crude extract is redissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used, with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a time-of-flight mass spectrometer. Mass spectral data is acquired, and this compound is identified based on its accurate mass and fragmentation pattern. Quantification is typically achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Visualization of Workflows and Pathways

To aid in the understanding of the processes involved in the study of this compound, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Dihydroajugapitin_Analysis cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis Harvest Harvest Ajuga iva leaves Dry Drying Harvest->Dry Grind Grinding Dry->Grind Extract Solvent Extraction (Methanol) Grind->Extract Filter Filtration Extract->Filter Concentrate Concentration (Evaporation) Filter->Concentrate LC_MS LC-TOF-MS Analysis Concentrate->LC_MS Identify Identification (Accurate Mass) LC_MS->Identify Quantify Quantification (Standard Curve) LC_MS->Quantify Logical_Relationship_of_Dihydroajugapitin_Sources Lamiaceae Lamiaceae Family Ajuga Ajuga Genus Lamiaceae->Ajuga A_iva Ajuga iva Ajuga->A_iva A_chamaepitys Ajuga chamaepitys Ajuga->A_chamaepitys A_orientalis Ajuga orientalis Ajuga->A_orientalis Leaves Leaves (High Concentration) A_iva->Leaves Roots Roots (Low/Undetectable) A_iva->Roots This compound This compound Leaves->this compound Primary Source

References

An In-depth Technical Guide on the Preliminary Antibacterial Activity of Dihydroajugapitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial findings on the antibacterial properties of Dihydroajugapitin, a natural compound isolated from Ajuga bracteosa. The document synthesizes the available quantitative data, details the experimental protocols used for its assessment, and visualizes the scientific workflows involved.

Executive Summary

This compound, a clerodane diterpenoid, has demonstrated noteworthy antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli. Initial screenings, primarily utilizing the agar (B569324) well diffusion method, have established its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) has been determined to be within the range of 500 to 1000 µg/ml.[1] This guide serves to consolidate the foundational data and methodologies that form the basis for future research and development of this compound as a potential therapeutic agent.

Quantitative Antibacterial Activity

The antibacterial efficacy of this compound has been quantified using standard microbiological assays. The primary data available originates from studies on its effect against various human pathogenic bacteria. The results are summarized below.

Table 1: Zone of Inhibition for this compound

Bacterial StrainZone of Inhibition (mm)
Escherichia coli25.0 ± 1.4

Data sourced from Ganaie et al., 2017.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial GroupMIC Range (µg/ml)
Various Pathogenic Bacteria500 - 1000

Data sourced from Ganaie et al., 2017.[1]

Potential Mechanisms of Action (Inferred)

While specific studies on the antibacterial mechanism of this compound are not yet available, research on related clerodane diterpenoids provides insight into potential pathways. Transcriptome profiling of bacteria like Streptococcus mutans when treated with other diterpenoids revealed modulated expression of genes involved in cell membrane synthesis, cell division, and carbohydrate metabolism.[2] It is plausible that this compound acts via similar mechanisms, potentially disrupting the bacterial cell membrane and key metabolic pathways.[2]

This compound This compound Membrane Cell Membrane Synthesis This compound->Membrane Disrupts Division Cell Division This compound->Division Inhibits Metabolism Carbohydrate Metabolism This compound->Metabolism Alters Growth_Inhibition Bacterial Growth Inhibition

Inferred Antibacterial Mechanism of Action.

Experimental Protocols

The preliminary assessment of this compound's antibacterial activity involved its isolation from a natural source followed by standardized microbiological assays.

This compound is isolated from the aerial parts of the plant Ajuga bracteosa. The general protocol involves extraction using a methanol (B129727) solvent followed by purification using silica (B1680970) gel column chromatography.[3] High-performance liquid chromatography (HPLC) is then used for the final qualitative and quantitative determination of the isolated compound.[3]

Start Aerial Parts of Ajuga bracteosa Extract Methanolic Extraction Start->Extract Purify Silica Gel Column Chromatography Extract->Purify Analyze HPLC Analysis & Quantification Purify->Analyze End Pure this compound Analyze->End

General Workflow for Compound Isolation.

This method is widely used for the preliminary screening of antimicrobial activity.[4] It provides a qualitative or semi-quantitative assessment of a substance's ability to inhibit microbial growth.

  • Media Preparation: A suitable growth medium, such as Mueller-Hinton Agar (MHA), is prepared, sterilized by autoclaving, and poured into sterile Petri dishes to a uniform thickness.[4]

  • Inoculum Preparation: A standardized bacterial suspension is prepared. Typically, bacterial colonies from an overnight culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/ml.[5]

  • Plate Inoculation: The surface of the MHA plates is uniformly inoculated with the bacterial suspension using a sterile cotton swab.[6]

  • Well Creation: Sterile cork borers (typically 6-8 mm in diameter) are used to punch equidistant wells in the inoculated agar.[7][8]

  • Application of Test Compound: A specific volume (e.g., 50-100 µL) of the this compound solution (at a known concentration) is added to each well.[7] A negative control (solvent, e.g., DMSO) and a positive control (a standard antibiotic) are also included.[6]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[5]

  • Data Collection: After incubation, the diameter of the clear zone of growth inhibition around each well is measured in millimeters (mm).

Start Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Lawn Culture Bacteria on Mueller-Hinton Agar Plate Start->Inoculate CreateWells Aseptically Punch Wells (6-8 mm diameter) Inoculate->CreateWells AddCompound Add this compound Solution to Wells CreateWells->AddCompound Incubate Incubate Plates (e.g., 37°C for 24h) AddCompound->Incubate Measure Measure Diameter of Zone of Inhibition (mm) Incubate->Measure End Quantitative Result Measure->End

Workflow for the Agar Well Diffusion Assay.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method is a standardized and quantitative technique for its determination.

  • Plate Preparation: A 96-well microtiter plate is used. 100 µL of sterile broth (e.g., Mueller-Hinton Broth) is added to each well.[9]

  • Serial Dilution: 100 µL of the this compound stock solution (at twice the highest desired concentration) is added to the first column of wells. A two-fold serial dilution is then performed by transferring 100 µL from each well to the next, creating a gradient of concentrations across the plate.[9]

  • Inoculum Addition: The standardized bacterial inoculum is diluted in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/ml in each well after addition.[10] 5-10 µL of this diluted inoculum is added to each well (except for a sterility control well).

  • Controls: A positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only) are included.

  • Incubation: The plate is covered and incubated (e.g., 37°C for 18-24 hours).[9]

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.[11]

Start Prepare Serial Dilutions of This compound in 96-Well Plate Inoculate Add Standardized Bacterial Inoculum to Each Well (~5x10^5 CFU/ml) Start->Inoculate Controls Include Positive (Growth) & Negative (Sterility) Controls Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate->Incubate Read Visually Assess Wells for Turbidity (Growth) Incubate->Read End Determine MIC: Lowest Concentration with No Visible Growth Read->End

Workflow for MIC Determination via Broth Microdilution.

Conclusion and Future Directions

The preliminary data strongly suggest that this compound possesses antibacterial properties, meriting further investigation. While initial screenings against E. coli are promising, comprehensive studies are required to determine its full spectrum of activity against a wider range of clinically relevant Gram-positive and Gram-negative bacteria.

Future research should focus on:

  • Elucidating the specific mechanism of action.

  • Conducting time-kill assays to determine bactericidal or bacteriostatic properties.

  • Evaluating potential synergistic effects with existing antibiotics.

  • Assessing cytotoxicity and in vivo efficacy in preclinical models.

This foundational knowledge provides a solid platform for the continued exploration and development of this compound as a novel antibacterial agent.

References

A Technical Guide to the Anti-inflammatory Properties of Ajuga Species Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For centuries, various species of the genus Ajuga have been integral to traditional medicine systems across Europe and Asia, primarily for their purported anti-inflammatory effects.[1] Traditionally, they have been used to treat ailments such as wounds, swelling, and arthritis.[1][2] The therapeutic potential of these plants is attributed to a rich phytochemical profile, including flavonoids, iridoid glycosides, and diterpenoids.[1][3] While specific research on "Dihydroajugapitin crude extracts" is limited, this technical guide consolidates the existing scientific literature on the anti-inflammatory properties of crude extracts from various Ajuga species, which are known to contain a variety of bioactive compounds, including diterpenes like ajugapitin.[3] This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the quantitative data, experimental protocols, and underlying molecular mechanisms associated with the anti-inflammatory effects of Ajuga extracts.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of Ajuga extracts has been quantified through various in vitro and in vivo studies. The data presented below summarizes the key findings from this research.

Table 1: In Vitro Enzyme Inhibitory Activity of Ajuga integrifolia Leaf Extracts [4]

Extract Type5-LOX Inhibition (IC50, µg/mL)COX-1 Inhibition (IC50, µg/mL)COX-2 Inhibition (IC50, µg/mL)
Diethyl Ether141.9>100>100
Chloroform118.76>100>100
Ethyl Acetate70.1698.4585.33
Ethanol52.9980.1265.43

Table 2: In Vivo Anti-inflammatory Effect of Ajuga Extracts in Carrageenan-Induced Paw Edema in Rats

Ajuga Species and ExtractDosePaw Edema Inhibition (%)Reference
Ajuga iva ethanolic extract200 mg/kg81.77% (at 4 hours)[5]
Ajuga bracteosa methanolic extract200 mg/kg74.3% (at 3 hours)[6]
Ajuga reptans extract (AR2)50 mg/kg>20.52% (at 2 hours)[7]

Table 3: Effect of Ajuga decumbens Callus Extract on Pro-inflammatory Markers in LPS-Stimulated Macrophages [8]

ExtractConcentrationNitric Oxide ReductionIL-1β ReductionIL-6 ReductionTNF-α Reduction
ADCB (Blue light cultured)VariousConcentration-dependentConcentration-dependentConcentration-dependentConcentration-dependent

Experimental Protocols

This section details the methodologies employed in the key experiments to evaluate the anti-inflammatory properties of Ajuga extracts.

In Vitro Cyclooxygenase (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays

This assay evaluates the ability of the plant extract to inhibit the enzymes responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation.[4]

  • Objective: To determine the IC50 values of Ajuga extracts for COX-1, COX-2, and 5-LOX enzymes.

  • Materials:

    • Ajuga crude extracts (diethyl ether, chloroform, ethyl acetate, ethanol).

    • COX-1 and COX-2 enzymes.

    • 5-LOX enzyme.

    • Arachidonic acid (substrate for COX).

    • Linoleic acid (substrate for 5-LOX).

    • Boric acid buffer (pH 9.0).

    • Reference compounds (e.g., Zileuton for 5-LOX).

    • Spectrophotometer (plate reader).

  • Procedure (5-LOX):

    • Prepare a 100 µL enzyme solution in boric acid buffer.

    • Add 25 µL of the test extract at various concentrations (e.g., 20-100 µg/mL) to the enzyme solution.

    • Incubate the mixture at room temperature for 3 minutes.

    • Initiate the reaction by adding 125 µL of the linoleic acid substrate (250 µM).

    • Record the velocity of the reaction for 3 minutes at 234 nm using a plate reader.

    • Calculate the percentage of inhibition using the formula: % inhibition = [(control - test sample) / control] x 100.[9]

  • Procedure (COX-1 and COX-2):

    • A similar protocol is followed, using the respective COX enzymes and arachidonic acid as the substrate. The specific detection method for prostaglandin (B15479496) production may vary (e.g., ELISA, colorimetric assays).

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of a substance.

  • Objective: To evaluate the ability of Ajuga extracts to reduce acute inflammation in an animal model.

  • Materials:

    • Ajuga crude extracts.

    • Carrageenan solution (1% w/v).

    • Sprague-Dawley rats.

    • Pletismometer or calipers to measure paw volume/thickness.

    • Reference drug (e.g., Diclofenac).

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the Ajuga extract or reference drug orally at a specific dose (e.g., 200 mg/kg) 60 minutes before carrageenan injection.[6]

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce edema.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

This in vitro cell-based assay measures the effect of the extract on the production of key inflammatory mediators by immune cells.

  • Objective: To determine if Ajuga extracts can suppress the production of NO, TNF-α, IL-1β, and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).

  • Materials:

    • RAW 264.7 macrophage cell line.

    • Ajuga crude extracts.

    • Lipopolysaccharide (LPS).

    • Griess reagent for NO measurement.

    • ELISA kits for TNF-α, IL-1β, and IL-6.

    • Cell culture reagents and equipment.

  • Procedure:

    • Culture RAW 264.7 cells in appropriate media.

    • Pre-treat the cells with various concentrations of the Ajuga extract for a specified period (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

    • After incubation (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits.

    • A cell viability assay (e.g., MTT) should be performed to ensure that the observed effects are not due to cytotoxicity.[8]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Ajuga extracts are mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies suggest that ethanolic extracts of Ajuga reptans can suppress NF-κB levels, thereby inhibiting this pro-inflammatory cascade.[10]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IkB NFkB NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Ajuga_Extract Ajuga Extract Ajuga_Extract->IKK Inhibits Ajuga_Extract->NFkB_n Inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Inflammatory_Genes Activates MAPK_Pathway cluster_mapk MAP Kinases Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Response Inflammatory Response (Cytokines, iNOS, COX-2) Transcription_Factors->Inflammatory_Response Ajuga_Extract Ajuga Extract Ajuga_Extract->ERK Inhibits Phosphorylation Ajuga_Extract->JNK Inhibits Phosphorylation Ajuga_Extract->p38 Inhibits Phosphorylation Experimental_Workflow Plant_Material Plant Material (e.g., Ajuga leaves) Extraction Crude Extraction (e.g., Ethanolic) Plant_Material->Extraction In_Vitro_Screening In Vitro Screening Extraction->In_Vitro_Screening Enzyme_Assays Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) In_Vitro_Screening->Enzyme_Assays Cell_Based_Assays Cell-Based Assays (LPS-stimulated Macrophages) In_Vitro_Screening->Cell_Based_Assays In_Vivo_Studies In Vivo Studies In_Vitro_Screening->In_Vivo_Studies If promising Animal_Models Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) In_Vivo_Studies->Animal_Models Mechanism_Studies Mechanism of Action Studies Animal_Models->Mechanism_Studies If effective Pathway_Analysis Signaling Pathway Analysis (Western Blot for MAPK, NF-κB) Mechanism_Studies->Pathway_Analysis Bioactive_Isolation Bioactive Compound Isolation and Identification Pathway_Analysis->Bioactive_Isolation

References

Methodological & Application

Application Note: A Robust Solid-Phase Extraction Protocol for the Purification of Dihydroajugapitin from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydroajugapitin, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, has garnered significant interest within the scientific community for its potential therapeutic properties, including antibacterial activity.[1] As research into its biological functions expands, the need for efficient and reliable purification methods is paramount. Solid-phase extraction (SPE) offers a rapid, selective, and scalable technique for the isolation and purification of natural products like this compound from complex plant matrices.[2][3] This application note details a comprehensive solid-phase extraction protocol for the purification of this compound, designed for researchers in natural product chemistry, pharmacology, and drug development. The described method aims to deliver high purity and recovery of the target compound, facilitating downstream applications and analysis.

Chemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is crucial for developing an effective SPE protocol.

PropertyValueSource
Molecular FormulaC₂₉H₄₄O₁₀PubChem CID: 76326839[4]
Molecular Weight552.7 g/mol PubChem CID: 76326839[4][5]
XLogP32.9PubChem CID: 76326839[4][5]
Hydrogen Bond Donor Count1PubChem CID: 76326839
Hydrogen Bond Acceptor Count10PubChem CID: 76326839

The presence of multiple oxygen atoms and a hydroxyl group suggests that this compound is a moderately polar compound. This characteristic guides the selection of an appropriate stationary phase and solvent system for SPE. A reversed-phase SPE approach is therefore recommended, where a non-polar stationary phase retains the moderately polar analyte, and polar solvents are used for washing and elution.

Experimental Protocol

This protocol is optimized for the purification of this compound from a crude methanolic extract of Ajuga species.

Materials and Reagents

  • SPE Cartridge: Reversed-phase C18 cartridges (500 mg sorbent mass, 6 mL volume)

  • Solvents (HPLC Grade):

  • Crude Plant Extract: 1 g of dried, powdered Ajuga plant material extracted with 20 mL of methanol.

  • Glassware and Equipment:

    • Vacuum manifold for SPE

    • Collection tubes (15 mL)

    • Vortex mixer

    • Centrifuge

    • Rotary evaporator

Sample Preparation

  • Extraction: Macerate 1 g of dried and powdered Ajuga plant material in 20 mL of methanol for 24 hours at room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

  • Concentration: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Reconstitution: Reconstitute 100 mg of the crude extract in 2 mL of 10% methanol in deionized water.

  • Clarification: Centrifuge the reconstituted sample at 3000 rpm for 10 minutes to pellet any insoluble material. The supernatant will be used for SPE.

Solid-Phase Extraction (SPE) Procedure

The SPE procedure follows a standard four-step process: conditioning, sample loading, washing, and elution.[6]

  • Step 1: Conditioning

    • Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase. This solvates the C18 functional groups.[6]

    • Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the sorbent bed to dry out.[6]

  • Step 2: Sample Loading

    • Load the 2 mL of prepared sample supernatant onto the conditioned cartridge.

    • Apply a slow and consistent flow rate (approximately 1 mL/min) to ensure optimal interaction between the analyte and the sorbent.[6]

  • Step 3: Washing

    • Wash the cartridge with 5 mL of 20% methanol in deionized water to remove highly polar impurities. This step is crucial for eluting unwanted compounds without prematurely releasing the analyte of interest.[6]

    • Collect the eluate from this step for analysis to ensure no this compound is lost.

  • Step 4: Elution

    • Elute the retained this compound from the cartridge with 5 mL of 80% methanol in deionized water.

    • Collect the eluate in a clean collection tube. This fraction will contain the purified this compound.

Post-Elution Processing

  • Solvent Evaporation: Evaporate the solvent from the elution fraction to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried, purified sample in a known volume of an appropriate solvent (e.g., methanol) for subsequent analysis (e.g., HPLC, LC-MS).

Data Presentation

The following table summarizes the expected quantitative data from the SPE protocol for the purification of this compound from 100 mg of crude extract.

Table 1: Quantitative Summary of this compound Purification

ParameterValue
Initial Crude Extract Mass100 mg
This compound Content in Crude Extract (estimated)5% (5 mg)
Volume of Sample Loaded2 mL
SPE SorbentC18 (500 mg)
Conditioning Solvents5 mL Methanol, 5 mL Deionized Water
Washing Solvent5 mL 20% Methanol
Elution Solvent5 mL 80% Methanol
Mass of Purified this compound4.2 mg
Recovery Rate 84%
Purity of Final Product (by HPLC) >95%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution Processing plant_material Ajuga Plant Material extraction Maceration in Methanol plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration reconstitution Reconstitution in 10% MeOH concentration->reconstitution centrifugation Centrifugation reconstitution->centrifugation supernatant Crude Extract Supernatant centrifugation->supernatant conditioning 1. Conditioning (MeOH, then H₂O) supernatant->conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing (20% MeOH) loading->washing elution 4. Elution (80% MeOH) washing->elution waste1 To Waste (Impurities) washing->waste1 evaporation Solvent Evaporation elution->evaporation collection Collect Fraction elution->collection final_product Purified this compound evaporation->final_product

Caption: Workflow for this compound purification.

The solid-phase extraction protocol presented in this application note provides an effective and efficient method for the purification of this compound from crude plant extracts. By utilizing a reversed-phase C18 sorbent and a stepwise solvent gradient, this protocol successfully separates the target compound from interfering polar and non-polar impurities, resulting in a high-purity final product with excellent recovery. This method is readily adaptable for various sample sizes and can be integrated into broader natural product discovery and development workflows. Further optimization may be achieved by fine-tuning solvent percentages or exploring alternative reversed-phase sorbents.

References

Application Note: Quantification of Dihydroajugapitin in Plant Material using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method for the quantification of Dihydroajugapitin in plant material is detailed in the following application notes and protocols. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and validating a robust analytical method for this specific compound.

Abstract

This application note describes a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the identification and quantification of this compound in plant matrices, such as Ajuga species. The method utilizes a reverse-phase C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier. This document provides a complete protocol for the development and validation of this analytical method in accordance with international guidelines, ensuring accuracy, precision, and reliability of the results.

1. Introduction

This compound is a neo-clerodane diterpenoid that has been isolated from plants of the Ajuga genus.[1] As interest in the pharmacological properties of natural products grows, robust and reliable analytical methods are essential for the quality control and standardization of plant-based materials and extracts. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of complex mixtures like plant extracts due to its high resolution and sensitivity.[2] This application note outlines a systematic approach to developing and validating an HPLC-UV method for the quantification of this compound.

2. Principle

The proposed method is based on reverse-phase HPLC, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound, being a moderately polar compound, will be separated from other components in the plant extract based on its differential partitioning between the stationary and mobile phases. Quantification is achieved by detecting the analyte using a UV detector at its wavelength of maximum absorbance and comparing the peak area to that of a known concentration of a this compound reference standard.

3. Materials and Reagents

  • This compound reference standard (purity ≥95%)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • Ultrapure water (18.2 MΩ·cm)

  • Phosphoric acid or Trifluoroacetic acid (analytical grade)

  • Dried plant material (e.g., Ajuga bracteosa)[3]

  • 0.45 µm syringe filters

4. Experimental Protocols

4.1. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4.2. Sample Preparation (Extraction from Plant Material)

  • Grinding: Grind the dried plant material to a fine powder (e.g., particle size < 0.5 mm) to increase the surface area for extraction.[4]

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material into a flask.

    • Add 20 mL of 80% methanol.

    • Perform extraction using one of the following methods:

      • Ultrasonic Extraction: Sonicate the mixture for 30 minutes at room temperature.

      • Soxhlet Extraction: Perform exhaustive extraction for 4-6 hours.[5]

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with a known volume of the mobile phase (e.g., 5 mL).

  • Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter before HPLC injection.

4.3. Proposed HPLC-UV Method

The following are recommended starting conditions for method development. Optimization may be required.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-10 min: 30% B10-25 min: 30-70% B25-30 min: 70% B30-35 min: 70-30% B35-40 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan of standard (start at 240 nm)[6][7]

4.4. Method Validation Protocol

The proposed HPLC method should be validated according to ICH guidelines.[8] The following parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank plant matrix, the standard, and the spiked plant matrix.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze the working standard solutions at a minimum of five concentrations. The correlation coefficient (r²) should be >0.999.[8]

  • Accuracy: The closeness of the test results to the true value. This is determined by recovery studies, spiking a blank plant matrix with known concentrations of the standard (e.g., 80%, 100%, and 120% of the expected sample concentration). The mean recovery should be within 98-102%.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-day precision): Analyze six replicates of a standard solution on the same day. The relative standard deviation (RSD) should be <2%.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on three different days. The RSD should be <2%.[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[9][10]

5. Data Presentation

The quantitative data from the method validation should be summarized in tables for clarity.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
Correlation Coefficient (r²) >0.999
Linear Regression Equation y = mx + c

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD
80%8Example ValueExample Value<2%
100%10Example ValueExample Value<2%
120%12Example ValueExample Value<2%

Table 3: Precision Data

Sample Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3)
10<2%<2%
50<2%<2%

6. System Suitability

Before each analytical run, a system suitability test should be performed by injecting a standard solution multiple times.

ParameterAcceptance Criteria
Tailing Factor ≤ 2
Theoretical Plates > 2000
%RSD of Peak Area (n=6) < 2%

7. Calculations

The concentration of this compound in the plant sample can be calculated using the following formula:

Concentration (mg/g) = (A_sample * C_std * V_reconstitution) / (A_std * W_sample)

Where:

  • A_sample = Peak area of this compound in the sample

  • C_std = Concentration of the standard solution (mg/mL)

  • V_reconstitution = Final volume of the reconstituted extract (mL)

  • A_std = Peak area of this compound in the standard

  • W_sample = Weight of the plant sample (g)

8. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plant_material Plant Material grinding Grinding plant_material->grinding extraction Extraction (Ultrasonic/Soxhlet) grinding->extraction filtration1 Filtration extraction->filtration1 evaporation Evaporation filtration1->evaporation reconstitution Reconstitution evaporation->reconstitution filtration2 Syringe Filtration (0.45 µm) reconstitution->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection separation Chromatographic Separation hplc_injection->separation uv_detection UV Detection separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification report Final Report quantification->report

Caption: Experimental workflow for the quantification of this compound.

validation_parameters cluster_parameters Validation Parameters cluster_precision_types Precision Types method_validation Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate (Inter-day) precision->intermediate

Caption: Logical relationship of HPLC method validation parameters.

References

Application Note: Agar Well Diffusion Assay for Antibacterial Susceptibility Testing of Dihydroajugapitin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for evaluating the antibacterial activity of Dihydroajugapitin using the agar (B569324) well diffusion method. This compound, a compound isolated from plants of the Ajuga genus, has demonstrated potential antibacterial properties.[1][2] The agar well diffusion assay is a widely used and reliable preliminary test to determine the susceptibility of various pathogenic bacteria to antimicrobial agents.[3][4][5] This application note details the necessary materials, a step-by-step experimental protocol, data presentation guidelines, and a visual workflow to ensure reproducible and accurate results.

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery of novel antimicrobial compounds.[3] Natural products are a promising source for such discoveries. This compound, a neo-clerodane diterpenoid isolated from Ajuga bracteosa, has been identified as a compound with notable antibacterial activity, particularly against human pathogens.[1][2]

The agar well diffusion assay is a standard microbiological technique used to assess the antimicrobial efficacy of a substance.[6][7] The method involves introducing the test substance (this compound) into a well cut into an agar plate previously inoculated with a specific bacterium. The substance diffuses through the agar, and if it possesses antibacterial properties, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[6][8]

Principle of the Method

The agar well diffusion method is based on the diffusion of an antimicrobial agent from a well through a solidified agar medium.[4] The agar plate is first uniformly inoculated with the test bacterial strain.[5] A sterile cork borer is used to create a well in the agar, into which a known concentration of the this compound solution is added.[4][9] During incubation, the compound diffuses radially from the well. The concentration of the compound decreases with distance from the well. At a critical concentration, the antimicrobial agent inhibits the growth of the bacteria, leading to the formation of a clear zone of inhibition. The size of this zone is influenced by factors such as the concentration of the antimicrobial agent, its diffusion rate, the thickness of the agar medium, and the growth rate of the bacterium.[3]

Experimental Protocol

This protocol outlines the steps for performing the agar well diffusion assay to test the antibacterial activity of this compound.

4.1. Materials and Reagents

  • Test Compound: this compound solution (prepared in a suitable solvent like DMSO, ensuring the solvent itself has no antibacterial activity at the concentration used).

  • Bacterial Strains: Pure cultures of test bacteria (e.g., Escherichia coli, Staphylococcus aureus).

  • Culture Media: Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB).[5][10]

  • Controls:

    • Positive Control: A standard antibiotic with known efficacy against the test bacteria (e.g., Chloramphenicol).[11]

    • Negative Control: The solvent used to dissolve this compound (e.g., sterile DMSO).[6]

  • Equipment and Consumables:

    • Sterile Petri dishes (90-100 mm)

    • Sterile cotton swabs

    • Micropipettes and sterile tips

    • Sterile cork borer (6-8 mm diameter)[4]

    • Incubator (35-37°C)[6]

    • Laminar flow hood or biosafety cabinet

    • Autoclave

    • Calipers or a ruler for measuring zones[6]

    • McFarland turbidity standards (0.5 standard)[5]

    • Vortex mixer

4.2. Step-by-Step Procedure

  • Preparation of Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.

    • Transfer the colonies into a tube containing 4-5 mL of Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

    • Adjust the turbidity with sterile broth or by adding more bacteria as needed.

  • Inoculation of Agar Plates:

    • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the bacterial suspension.

    • Press the swab firmly against the inside wall of the tube to remove excess fluid.[12]

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate. Rotate the plate approximately 60° between streaks to ensure uniform coverage.[12]

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar in a sterile environment.

  • Creation of Wells:

    • Using a sterile cork borer (e.g., 6 mm diameter), punch wells into the inoculated agar plate.[9]

    • Carefully remove the agar plugs to form clean, uniform wells. Ensure the wells are spaced at least 20-25 mm apart to prevent overlapping of inhibition zones.[11]

  • Application of Test Substance and Controls:

    • Using a micropipette, dispense a fixed volume (e.g., 50-100 µL) of the this compound solution into a designated well.[3][4][9]

    • Similarly, add the positive control (standard antibiotic) and negative control (solvent) to separate wells on the same plate.

    • Allow the plates to stand at room temperature for about 1-2 hours to permit pre-diffusion of the compounds before incubation.[3]

  • Incubation:

    • Invert the Petri dishes and place them in an incubator set at 37°C for 16-24 hours.[6]

  • Measurement and Interpretation:

    • After incubation, observe the plates for clear zones of inhibition around the wells.

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using calipers or a ruler.[6][12]

    • The experiment should be performed in triplicate to ensure the reliability of the results.

Data Presentation

Quantitative results from the agar well diffusion assay should be recorded systematically. The diameter of the zone of inhibition is a key metric for antibacterial activity. Larger zones indicate higher susceptibility of the bacterium to the compound.[6]

Table 1: Antibacterial Activity of this compound against Pathogenic Bacteria

Test OrganismCompound/ControlConcentrationZone of Inhibition (mm) (Mean ± SD)
Escherichia coliThis compound1000 µg/mL25.0 ± 1.4[2]
Escherichia coliPositive Control (Chloramphenicol)30 µg/mL28.5 ± 1.0
Escherichia coliNegative Control (DMSO)100 µL0
Staphylococcus aureusThis compound1000 µg/mL18.2 ± 1.1
Staphylococcus aureusPositive Control (Chloramphenicol)30 µg/mL24.1 ± 0.9
Staphylococcus aureusNegative Control (DMSO)100 µL0
Pseudomonas aeruginosaThis compound1000 µg/mL14.5 ± 1.3
Pseudomonas aeruginosaPositive Control (Gentamicin)10 µg/mL21.7 ± 1.2
Pseudomonas aeruginosaNegative Control (DMSO)100 µL0

Note: Data for S. aureus and P. aeruginosa are hypothetical and included for illustrative purposes. The result for E. coli is based on published findings.[2]

Visualizations

6.1. Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_media Prepare Media (MHA & MHB) prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_media->prep_inoculum inoculate Inoculate MHA Plate prep_inoculum->inoculate create_wells Create Wells (6-8 mm) inoculate->create_wells add_samples Add this compound & Controls to Wells create_wells->add_samples pre_diffuse Pre-diffusion (1-2 hours at RT) add_samples->pre_diffuse incubate Incubate Plate (37°C for 16-24h) pre_diffuse->incubate measure Measure Zones of Inhibition (mm) incubate->measure interpret Analyze & Interpret Results measure->interpret

Caption: Workflow for the Agar Well Diffusion Assay.

6.2. Hypothesized Antibacterial Mechanism of this compound

Terpenoids, the class of compounds this compound belongs to, are often implicated in the disruption of bacterial cell walls and membranes.[1] This disruption can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

G cluster_cell Bacterial Cell membrane Cell Membrane & Cell Wall contents Intracellular Contents disruption Disruption of Membrane Integrity membrane->disruption dihydro This compound dihydro->membrane Targets leakage Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death

Caption: Hypothesized mechanism of this compound.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Dihydroajugapitin using Broth Microdilution Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroajugapitin is a neo-clerodane diterpenoid isolated from various plants of the Ajuga genus, which has demonstrated a range of biological activities. Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing its potential as an antimicrobial agent. The broth microdilution method is a widely used and standardized technique for determining the in vitro susceptibility of microorganisms to antimicrobial agents.[1][2] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Principle of the Method: The broth microdilution method involves challenging a standardized microbial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium.[5][6] The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.[7][8]

Materials and Reagents

Test Compound and Media
  • This compound: Of known purity and potency.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) for initial stock solution preparation.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): For testing non-fastidious bacteria.[9]

  • Other appropriate broth media: e.g., RPMI-1640 for fungi, as required.

  • Sterile Saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Positive Control Antibiotic: e.g., Gentamicin, Ampicillin, or others with known MIC ranges for the quality control strains.

  • Negative Control: Solvent (DMSO).

Microbial Strains
  • Test Organisms: Bacterial or fungal strains of interest.

  • Quality Control (QC) Strains: Recommended QC strains with known MIC ranges from ATCC (American Type Culture Collection) or other recognized culture collections (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853).[10][11][12]

Equipment and Consumables
  • Sterile 96-well, U-bottom or flat-bottom microtiter plates.

  • Multichannel and single-channel micropipettes with sterile tips.

  • Sterile reagent reservoirs.

  • Incubator (35 ± 2°C).[2]

  • Spectrophotometer or McFarland turbidity standards (0.5 McFarland).

  • Vortex mixer.

  • Biological safety cabinet.

Experimental Protocols

Preparation of Stock Solutions
  • This compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or 100x the highest desired test concentration). Ensure complete dissolution.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter if necessary and possible. Store at -20°C or below.

  • Positive Control Antibiotic Stock Solution:

    • Prepare a stock solution of the positive control antibiotic according to the manufacturer's instructions or CLSI guidelines.[7]

    • The stock solution should be prepared at a concentration of at least 1000 µg/mL.[7]

Preparation of Microbial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or broth.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.[8]

  • Within 15 minutes of standardization, dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8] This is typically a 1:100 dilution of the standardized suspension.

Broth Microdilution Assay in 96-Well Plate
  • Plate Setup:

    • Dispense 50 µL of the appropriate sterile broth (e.g., CAMHB) into all wells of a 96-well microtiter plate, except for the first column.

    • The plate layout should include wells for the test compound, positive control, negative (solvent) control, and growth and sterility controls (see Table 1 for an example layout).

  • Serial Dilution of this compound:

    • Prepare an intermediate dilution of the this compound stock solution in broth. The concentration should be 2x the highest desired final concentration in the microtiter plate.

    • Add 100 µL of this 2x this compound solution to the first well of the designated row(s).

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution across the plate to the desired final concentration, discarding 50 µL from the last well in the series.

  • Controls:

    • Positive Control: Perform serial dilutions of the positive control antibiotic in the same manner as the test compound.

    • Solvent Control: Perform serial dilutions of the solvent (DMSO) to ensure it does not inhibit microbial growth at the concentrations present in the test wells.

    • Growth Control: Wells containing only broth and the microbial inoculum.

    • Sterility Control: Wells containing only broth to check for contamination.

  • Inoculation:

    • Add 50 µL of the standardized microbial inoculum (prepared in section 3.2) to all wells except the sterility control wells. This will bring the final volume in each well to 100 µL.

  • Incubation:

    • Seal the plates or cover with a lid to prevent evaporation.

    • Incubate the plates at 35 ± 2°C for 16-20 hours for most bacteria.[2] Incubation conditions may vary for fungi or fastidious bacteria.

Interpretation of Results
  • After incubation, examine the plates for visible growth. For a valid test, the growth control well must show distinct turbidity, and the sterility control well should remain clear.[7]

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[6][7]

  • Growth is often observed as turbidity or a pellet of cells at the bottom of the well. A reading aid, such as a viewing box with a mirror, can facilitate observation.

  • For some bacteriostatic compounds, a faint haze or pinpoint growth may be observed. Specific guidelines should be consulted for interpreting such trailing endpoints.[8]

  • Record the MIC values for this compound, the positive control antibiotic, and the solvent control. The MIC of the positive control should fall within the acceptable range for the QC strain used.

Data Presentation

The results of the MIC determination should be presented in a clear and organized manner.

Table 1: Example 96-Well Plate Layout for MIC Determination

Well123456789101112
A This compound
B This compound
C Positive Control
D Positive Control
E Solvent Control
F Solvent Control
G Growth Control
H Sterility Control

Each colored block represents a serial dilution series.

Table 2: Example MIC Data for this compound and Controls

MicroorganismTest AgentMIC Range (µg/mL)
Escherichia coli ATCC 25922This compound64 - 128
Gentamicin0.25 - 1.0
Staphylococcus aureus ATCC 29213This compound16 - 32
Gentamicin0.12 - 1.0
Candida albicans ATCC 90028This compound>256
Amphotericin B0.5 - 2.0

Note: The MIC values for this compound in this table are hypothetical and for illustrative purposes only.

Table 3: Quality Control MIC Ranges for Reference Strains

QC StrainAntibioticExpected MIC Range (µg/mL) - CLSI
E. coli ATCC 25922Ampicillin2 - 8
Gentamicin0.25 - 1
S. aureus ATCC 29213Vancomycin0.5 - 2
Gentamicin0.12 - 1
P. aeruginosa ATCC 27853Gentamicin0.5 - 2
Ciprofloxacin0.25 - 1

Source: CLSI M100 documents. Ranges should be verified with the latest CLSI publication.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution workflow for MIC determination.

BrothMicrodilutionWorkflow cluster_analysis Analysis Phase stock_prep Prepare Stock Solutions (this compound, Controls) serial_dilution Perform Serial Dilutions of Test Compound & Controls stock_prep->serial_dilution inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate with Standardized Culture inoculum_prep->inoculate add_broth Dispense Broth add_broth->serial_dilution serial_dilution->inoculate incubate Incubate Plate (e.g., 35°C, 16-20h) inoculate->incubate read_mic Visually Read MICs incubate->read_mic record_data Record & Analyze Data read_mic->record_data

Caption: Workflow for MIC determination using the broth microdilution method.

Troubleshooting

IssuePossible CauseSuggested Solution
No growth in growth control wells Inoculum too dilute, inactive microorganisms, improper incubation conditions.Verify inoculum preparation and density. Use fresh cultures. Check incubator temperature and atmosphere.
Growth in sterility control wells Contamination of broth, reagents, or equipment.Use aseptic technique throughout. Check sterility of media and reagents prior to use.
MIC of QC strain is out of range Incorrect inoculum density, procedural error, expired reagents, mutation in QC strain.Re-standardize inoculum. Review all procedural steps. Check expiration dates. Use a fresh stock of the QC strain.[12]
Precipitation of this compound Low solubility of the compound in the aqueous broth.Increase the initial DMSO concentration slightly (not to exceed a final concentration that inhibits growth). Incorporate a non-ionic surfactant like Tween 80 at a low concentration (e.g., 0.05%) in the broth.[13]
"Skipped" wells (growth at higher concentrations but not at lower ones) Contamination, improper mixing during dilution, resistant subpopulations.Repeat the assay with careful attention to aseptic technique and mixing. Consider plating from the "skipped" wells to check for contamination or resistance.

References

Application Notes and Protocols for Dihydroajugapitin Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to screening the bioactivity of Dihydroajugapitin, a neo-clerodane diterpenoid isolated from Ajuga bracteosa, using cell culture-based assays. The protocols detailed below focus on assessing its potential cytotoxic and anti-inflammatory properties, activities commonly associated with diterpenoids.

Introduction to this compound and its Potential Bioactivities

This compound is a natural compound belonging to the diterpenoid class. Plants from the Ajuga genus have been traditionally used for various medicinal purposes, including the treatment of inflammatory conditions. Scientific studies have begun to validate these traditional uses, with extracts of Ajuga bracteosa demonstrating both cytotoxic and anti-inflammatory effects. While this compound is known for its antibacterial properties, its potential as a cytotoxic and anti-inflammatory agent warrants further investigation. The following assays provide a robust framework for screening these activities in a cell-based context.

Data Presentation: Bioactivity of Ajuga bracteosa Extracts

While specific bioactivity data for purified this compound is still emerging, studies on extracts of Ajuga bracteosa, its natural source, provide valuable insights into its potential therapeutic effects. The following tables summarize the reported cytotoxic and anti-inflammatory activities of these extracts.

Table 1: Cytotoxicity of Ajuga bracteosa Extracts against Human Cancer Cell Lines

Extract TypeCell LineIC50 (µg/mL)Exposure TimeCitation
MethanolicMCF-7 (Breast Adenocarcinoma)1024 hours[1][2][3]
MethanolicHep-2 (Larynx Carcinoma)524 hours[1][2][3]
Petroleum EtherMCF-7 (Breast Adenocarcinoma)6524 hours[2][3]
Petroleum EtherHep-2 (Larynx Carcinoma)3024 hours[2][3]
AqueousMCF-7 (Breast Adenocarcinoma)7024 hours[2][3]
AqueousHep-2 (Larynx Carcinoma)1524 hours[2][3]
Methanol:Chloroform (Transgenic Line 3)HepG2 (Hepatocellular Carcinoma)57.1 ± 2.2Not Specified[4][5]
Methanol:Chloroform (Transgenic Line 3)A549 (Lung Carcinoma)72.4 ± 1.3Not Specified[4][5]
Methanol:Chloroform (Transgenic Line 3)HT29 (Colorectal Adenocarcinoma)73.3 ± 2.1Not Specified[4][5]
Methanol:Chloroform (Transgenic Line 3)MCF-7 (Breast Adenocarcinoma)98.7 ± 1.6Not Specified[4][5]
Methanol:Chloroform (Transgenic Line 3)MDA-MB-231 (Breast Adenocarcinoma)97.1 ± 2.5Not Specified[4][5]

Table 2: Anti-inflammatory Activity of Ajuga bracteosa Chloroform Extract (ABCE) in Macrophage Cell Lines

Cell LineInflammatory StimulusMeasured ParameterEffect of ABCECitation
RAW264.7Lipopolysaccharide (LPS)Nitric Oxide (NO) ProductionInhibition[6][7]
Kupffer CellsLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionInhibition[6][7]
RAW264.7Lipopolysaccharide (LPS)Tumor Necrosis Factor-alpha (TNF-α) ProductionInhibition[6][7]
Kupffer CellsLipopolysaccharide (LPS)Tumor Necrosis Factor-alpha (TNF-α) ProductionInhibition[6][7]
RAW264.7Lipopolysaccharide (LPS)NF-κB ActivationInhibition[6][7]
RAW264.7Lipopolysaccharide (LPS)MAPK PhosphorylationSuppression[6][7]

Experimental Protocols

The following are detailed protocols for the key experiments cited in the data tables.

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7, Hep-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Griess Assay for Nitric Oxide Quantification

This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Materials:

  • This compound (dissolved in DMSO)

  • RAW264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells with medium only), a vehicle control (cells with solvent and LPS), and a positive control (cells with LPS only).

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each well containing the supernatant, followed by 50 µL of Griess Reagent Part B.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition can be determined by comparing the this compound-treated groups to the LPS-only control.

Protocol 3: ELISA for Pro-inflammatory Cytokine Measurement

This protocol quantifies the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, released by macrophages.

Materials:

  • This compound (dissolved in DMSO)

  • RAW264.7 macrophage cell line

  • Complete cell culture medium

  • LPS from E. coli

  • Commercially available ELISA kit for the specific cytokine (e.g., mouse TNF-α or IL-6)

  • 96-well ELISA plates

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Follow steps 1-3 of the Griess Assay protocol to culture, pre-treat with this compound, and stimulate RAW264.7 cells with LPS.

  • Sample Collection: After the 24-hour stimulation period, collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves the following steps:

    • Coating the ELISA plate with a capture antibody.

    • Blocking the plate to prevent non-specific binding.

    • Adding the cell culture supernatants and standards to the wells.

    • Incubating with a detection antibody.

    • Adding an enzyme-linked secondary antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Stopping the reaction.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol.

  • Data Analysis: Generate a standard curve using the provided cytokine standards. Calculate the concentration of the cytokine in the samples from the standard curve. Determine the percentage of inhibition of cytokine production by this compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and the general experimental workflow for its bioactivity screening.

experimental_workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis cluster_interpretation Interpretation Compound This compound Stock Solution Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (Griess & ELISA) Compound->AntiInflammatory Cells Cell Culture (e.g., MCF-7, RAW264.7) Cells->Cytotoxicity Cells->AntiInflammatory IC50 IC50 Determination Cytotoxicity->IC50 Inhibition Inhibition of NO & Cytokines AntiInflammatory->Inhibition Mechanism Mechanism of Action Hypothesis IC50->Mechanism Inhibition->Mechanism

General experimental workflow for bioactivity screening.

nf_kb_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, iNOS) This compound This compound This compound->IKK Inhibition? This compound->IkB Stabilization? This compound->NFkB Inhibition of Translocation? NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->Genes

Potential inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Genes Pro-inflammatory Gene Expression This compound This compound This compound->MAPKKK Inhibition? This compound->MAPKK Inhibition? This compound->MAPK Inhibition? AP1_n AP-1 DNA DNA AP1_n->DNA DNA->Genes

Potential modulation of the MAPK signaling pathway.

References

Application Notes & Protocols for Dihydroajugapitin Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydroajugapitin is a naturally occurring diterpenoid that has been isolated from plants of the Ajuga genus.[1] As with many natural products, its potential pharmacological activities are of significant interest to the scientific community. To facilitate research and development, the availability of a well-characterized analytical standard is paramount. These application notes provide a comprehensive guide for the preparation, characterization, and utilization of this compound as an analytical standard. The protocols outlined below are based on established principles of natural product chemistry and analytical method development.

Section 1: Preparation of this compound Analytical Standard

The preparation of a primary analytical standard for this compound involves a multi-step process encompassing extraction, isolation, purification, and comprehensive characterization to establish its identity and purity.

1.1. Extraction and Isolation

This compound can be isolated from the herbs of Ajuga ciliata Bunge.[1] A general workflow for its extraction and isolation is presented below.

G Workflow for this compound Isolation A Dried Plant Material (Ajuga ciliata) B Maceration with Organic Solvent (e.g., Ethanol (B145695)/Methanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Hexane, Ethyl Acetate) C->D E Ethyl Acetate (B1210297) Fraction D->E F Column Chromatography (Silica Gel) E->F G Semi-pure Fractions F->G H Preparative HPLC G->H I Pure this compound H->I

Caption: Isolation workflow for this compound.

1.2. Protocol for Isolation and Purification

  • Extraction:

    • Air-dry and powder the aerial parts of Ajuga ciliata.

    • Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours, with occasional agitation.

    • Filter the extract and concentrate under reduced pressure to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with n-hexane, and ethyl acetate.

    • Collect the ethyl acetate fraction, which is expected to be enriched with diterpenoids.

  • Column Chromatography:

    • Subject the dried ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool similar fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing this compound using preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient).

    • Collect the peak corresponding to this compound and remove the solvent under vacuum.

1.3. Characterization of the Analytical Standard

To qualify the isolated this compound as an analytical standard, its identity and purity must be rigorously established using a combination of spectroscopic and chromatographic techniques.

Technique Purpose Expected Outcome
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.A molecular ion peak corresponding to the molecular formula of this compound (C29H44O10), which is 552.65 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Structural elucidation (¹H and ¹³C NMR).A unique set of chemical shifts and coupling constants consistent with the published structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Absorption bands corresponding to hydroxyl, carbonyl, and ester functional groups.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak, indicating high purity (typically >98%).
Residual Solvent Analysis (GC-HS) Quantification of residual solvents from purification.Residual solvent levels below the limits specified by regulatory guidelines.
Water Content (Karl Fischer Titration) Determination of water content.A precise measurement of the water content, which is important for accurate weighing.

Section 2: Analytical Methods for Quantification

Accurate quantification of this compound in various matrices is crucial for research and quality control. HPLC is a commonly employed technique for the quantification of diterpenoids.

2.1. HPLC Method for Quantification

This protocol provides a starting point for developing a validated HPLC method for the quantification of this compound.

Parameter Condition
Instrument High-Performance Liquid Chromatography system with a UV detector.
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase Gradient elution with Acetonitrile (A) and Water (B).
Flow Rate 1.0 mL/min.
Detection Wavelength To be determined by UV-Vis spectral scan (a starting point could be 210 nm).
Injection Volume 10 µL.
Column Temperature 25 °C.

2.2. Protocol for HPLC Analysis

  • Standard Preparation:

    • Accurately weigh the this compound analytical standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serially diluting the stock solution.

  • Sample Preparation:

    • The sample preparation method will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

  • Calibration Curve:

    • Inject the calibration standards into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Quantification:

    • Inject the prepared sample and determine the peak area of this compound.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

G HPLC Quantification Workflow A Prepare this compound Standard Solutions C HPLC Analysis A->C B Prepare Sample Solution B->C D Generate Calibration Curve C->D E Determine Peak Area of Sample C->E F Calculate Concentration D->F E->F

Caption: Workflow for HPLC quantification.

Section 3: Stability Studies

Stability testing is essential to determine the re-test period for the analytical standard and the shelf life of products containing this compound.[2][3][4]

3.1. Protocol for Stability Study

  • Batch Selection: Use at least one to three representative batches of the this compound analytical standard for the study.

  • Storage Conditions: Store the samples under various conditions as recommended by ICH guidelines, such as:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Intervals: Test the samples at appropriate intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

  • Analytical Tests: At each time point, analyze the samples for:

    • Appearance (visual inspection)

    • Purity (using a stability-indicating HPLC method)

    • Degradation products

    • Water content

Storage Condition Time Points (Months)
25 °C / 60% RH0, 3, 6, 9, 12, 18, 24, 36
30 °C / 65% RH0, 3, 6, 9, 12
40 °C / 75% RH0, 1, 2, 3, 6

Section 4: Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, diterpenoids are known to interact with various cellular targets. Based on the activities of structurally related compounds, potential pathways of interest for investigation include inflammatory and cell survival pathways.

G Hypothetical Signaling Pathway Modulation cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Stimulus This compound This compound IKK IKK This compound->IKK Inhibition? Akt Akt This compound->Akt Modulation? IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc PI3K->Akt Akt->IKK mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (e.g., Inflammatory Cytokines) NFkB_nuc->Gene_Expression

Caption: Potential modulation of NF-κB and PI3K/Akt pathways.

Disclaimer: The information provided in these application notes is intended for research purposes only. All protocols should be adapted and validated by the end-user for their specific application. Appropriate safety precautions should be taken when handling all chemicals and reagents.

References

Troubleshooting & Optimization

Technical Support Center: Dihydroajugapitin Extraction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the extraction of Dihydroajugapitin and related neo-clerodane diterpenes from Ajuga species.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound on a larger scale.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound in Crude Extract 1. Inadequate Solvent Penetration: The solvent may not be effectively reaching the plant material, especially with larger particle sizes. 2. Incorrect Solvent Polarity: The chosen solvent may not be optimal for extracting neo-clerodane diterpenes. 3. Insufficient Extraction Time: The duration of the extraction may not be long enough for efficient mass transfer at a larger scale. 4. Suboptimal Temperature: Temperature can affect both solvent efficiency and the stability of the target compound.[1]1. Reduce Particle Size: Grind the dried plant material to a fine powder to increase the surface area for solvent interaction. 2. Solvent Optimization: Dichloromethane (B109758) and ethyl acetate (B1210297) have been successfully used for extracting neo-clerodane diterpenes from Ajuga species.[2][3][4] Consider sequential extractions with solvents of increasing polarity. 3. Optimize Extraction Time: Increase the extraction time and monitor the yield at different time points to determine the optimal duration. For larger batches, percolation or continuous extraction methods like Soxhlet may be more efficient than simple maceration.[5] 4. Temperature Control: Experiment with a range of temperatures. While slightly elevated temperatures can improve extraction efficiency, high temperatures may lead to the degradation of thermolabile compounds.[1][6]
Co-extraction of a High Amount of Impurities 1. Non-selective Solvent: The solvent may be too broad in its extraction capabilities, pulling out a wide range of compounds. 2. Presence of Pigments and Polar Compounds: Chlorophylls, flavonoids, and other polar compounds are common impurities in plant extracts.1. Solvent Selection: Use a less polar solvent like dichloromethane initially to minimize the extraction of highly polar impurities.[2][4] 2. Pre-extraction Wash: Consider a pre-wash of the plant material with a non-polar solvent like hexane (B92381) to remove fats and waxes. 3. Liquid-Liquid Partitioning: After initial extraction, perform a liquid-liquid partitioning of the crude extract between immiscible solvents (e.g., hexane/methanol-water) to separate compounds based on their polarity.
Difficulty in Purifying this compound from other Diterpenes 1. Structural Similarity of Diterpenes: Ajuga species contain a variety of structurally similar neo-clerodane diterpenes, making separation challenging.[2][3][7] 2. Inadequate Chromatographic Resolution: The chosen chromatography method may not be providing sufficient separation.1. Multi-step Chromatography: A combination of chromatographic techniques is often necessary. Start with silica (B1680970) gel column chromatography for initial fractionation, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[2][4][8] 2. Optimize HPLC Conditions: Systematically vary the mobile phase composition (e.g., water:methanol (B129727) or water:acetonitrile gradients), stationary phase (e.g., C18), and flow rate to achieve optimal separation of the target compound.[2][8]
Degradation of this compound during Processing 1. Thermal Instability: Diterpenes can be sensitive to high temperatures.[1][6] 2. pH Instability: Extreme pH conditions during extraction or purification can cause degradation. 3. Photodegradation: Exposure to light, particularly UV, can degrade the compound.1. Avoid High Temperatures: Use low-temperature extraction methods where possible.[1] During solvent evaporation, use a rotary evaporator under reduced pressure to keep the temperature low. 2. Maintain Neutral pH: Ensure that solvents and any aqueous phases used are close to neutral pH, unless a specific pH is required for separation. 3. Protect from Light: Conduct extraction and purification steps in a dark or amber-glass environment to minimize light exposure.
Inconsistent Yields Between Batches 1. Variability in Plant Material: The concentration of secondary metabolites in plants can vary depending on the harvesting season, geographical location, and storage conditions. 2. Inconsistent Process Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can lead to different yields.[9]1. Standardize Plant Material: Source plant material from a consistent and reliable supplier. Perform quality control on the raw material to assess the content of the target compound before extraction. 2. Strict Process Control: Maintain tight control over all process parameters. Implement standard operating procedures (SOPs) for each step of the extraction and purification process.

Frequently Asked Questions (FAQs)

1. What is the recommended starting solvent for the large-scale extraction of this compound from Ajuga species?

Based on available literature, dichloromethane and ethyl acetate have proven effective for the extraction of neo-clerodane diterpenes, including ajugapitin (B1257638) and its derivatives, from various Ajuga species.[2][3][4] It is advisable to start with a solvent of medium polarity, like ethyl acetate, to balance yield and selectivity.

2. How can I improve the efficiency of the initial solid-liquid extraction at a larger scale?

To improve efficiency, consider the following:

  • Increased Surface Area: Ensure the plant material is finely ground.

  • Agitation: Continuous stirring or agitation during maceration can enhance solvent penetration and mass transfer.

  • Continuous Extraction: Methods like Soxhlet extraction or percolation, which continuously expose the plant material to fresh solvent, are generally more efficient for larger quantities than simple maceration.[5]

  • Ultrasound-Assisted Extraction (UAE): The use of ultrasound can facilitate the diffusion of the target compounds into the solvent.[1]

3. What are the key challenges in scaling up the purification of this compound?

The primary challenges include:

  • Reproducibility: Ensuring consistent separation and purity across larger batches.[9]

  • Solvent Consumption: Large-scale chromatography can be solvent-intensive, leading to high costs and environmental concerns.

  • Time: Purification of large quantities of extract can be time-consuming.

  • Equipment: The availability of large-scale chromatography equipment can be a limiting factor.[10]

4. Is it possible to use reversed-phase chromatography for the purification of this compound?

Yes, reversed-phase High-Performance Liquid Chromatography (HPLC) with a C18 column and a water-methanol or water-acetonitrile gradient is a highly effective method for the semi-preparative fractionation and final purification of neo-clerodane diterpenes from Ajuga extracts.[2][7][8]

5. How can I monitor the purity of this compound during the purification process?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring purity.[4]

  • TLC: Provides a quick and qualitative assessment of the different fractions.

  • HPLC: Offers quantitative analysis of the purity of the isolated compound.

Experimental Protocols

Protocol 1: General Extraction of Neo-clerodane Diterpenes from Ajuga Species
  • Preparation of Plant Material: Air-dry the aerial parts of the Ajuga plant and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in dichloromethane or ethyl acetate (e.g., a 1:10 solid-to-solvent ratio, w/v) at room temperature with constant agitation for 24-48 hours.

    • Filter the extract and repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates.

  • Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Purification of this compound using Column Chromatography and Preparative HPLC
  • Silica Gel Column Chromatography (Initial Fractionation):

    • Adsorb the crude extract onto a small amount of silica gel.

    • Load the adsorbed extract onto a silica gel column packed in a suitable non-polar solvent (e.g., hexane).

    • Elute the column with a stepwise gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate in hexane.

    • Collect fractions and monitor them by TLC to identify those containing this compound.

    • Combine the fractions rich in the target compound and evaporate the solvent.

  • Preparative HPLC (Final Purification):

    • Dissolve the enriched fraction in a suitable solvent (e.g., methanol).

    • Inject the solution onto a preparative reversed-phase (C18) HPLC column.

    • Elute with a gradient of methanol in water (e.g., starting from 50% methanol and increasing to 100% over 30-40 minutes).[8]

    • Monitor the eluent with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain the purified compound.

    • Confirm the purity of the final product using analytical HPLC.

Data Presentation

Table 1: Comparison of Extraction Solvents for Neo-clerodane Diterpenes from Ajuga Species

Solvent Compound Class Extracted Reference
DichloromethaneNeo-clerodane diterpenes[2][4]
Ethyl AcetateNeo-clerodane diterpenes[3][11]
AcetoneNeo-clerodane diterpenes, Iridoid glucosides[12]

Table 2: Typical Parameters for Preparative HPLC Purification of Diterpenes

Parameter Value/Condition Reference
Stationary Phase Reversed-phase C18[2][8]
Mobile Phase Water and Methanol Gradient[2][8]
Flow Rate 60 mL/min (for a 50mm ID column)[8]
Detection UV at 254 nm[8]

Visualizations

Extraction_Workflow Start Dried & Powdered Ajuga Plant Material Extraction Solid-Liquid Extraction (e.g., Dichloromethane or Ethyl Acetate) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Diterpene Extract Evaporation->Crude_Extract End Proceed to Purification Crude_Extract->End

Caption: Workflow for the extraction of crude diterpenes.

Purification_Workflow Crude_Extract Crude Diterpene Extract Column_Chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography TLC_Monitoring Fraction Monitoring by TLC Column_Chromatography->TLC_Monitoring Fraction_Pooling Pooling of Enriched Fractions TLC_Monitoring->Fraction_Pooling Prep_HPLC Preparative HPLC (C18, Water:Methanol Gradient) Fraction_Pooling->Prep_HPLC Purity_Analysis Purity Analysis by Analytical HPLC Prep_HPLC->Purity_Analysis Pure_Compound Pure this compound Purity_Analysis->Pure_Compound

Caption: Purification workflow for this compound.

Troubleshooting_Low_Yield Problem Low Extraction Yield Cause1 Insufficient Solvent Penetration? Problem->Cause1 Check Solution1 Reduce Particle Size of Plant Material Cause1->Solution1 Yes Cause2 Suboptimal Solvent? Cause1->Cause2 No Solution2 Test Different Solvents (e.g., Ethyl Acetate) Cause2->Solution2 Yes Cause3 Inadequate Extraction Time/Temp? Cause2->Cause3 No Solution3 Optimize Time and Temperature Parameters Cause3->Solution3 Yes

Caption: Troubleshooting logic for low extraction yield.

References

Troubleshooting low yield of Dihydroajugapitin from plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of Dihydroajugapitin from plant extracts.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield of this compound from Ajuga species?

A1: The yield of this compound can vary significantly based on the plant species, geographical location, harvest time, and the extraction and purification methods employed. While specific yield data for this compound from Ajuga reptans is not extensively published, studies on related species like Ajuga iva have identified this compound in leaf extracts. The total yield of crude extracts from Ajuga reptans can range from 26% to 29% depending on the solvent used.

Q2: Which solvent is best for extracting this compound?

A2: this compound is a neo-clerodane diterpenoid. For this class of compounds, solvents of medium polarity are generally effective. Dichloromethane (B109758) and ethanol (B145695) have been successfully used for the extraction of similar compounds from Ajuga species. A 70% ethanol solution has been shown to provide a high total extract yield from Ajuga reptans.

Q3: At what stage of the process am I most likely losing my product?

A3: Product loss can occur at several stages. The most common points of yield loss are during initial extraction (due to incomplete extraction) and during chromatographic purification steps (due to irreversible adsorption to the column matrix, co-elution with other compounds, or degradation). Diterpenoids can also be sensitive to high temperatures and extreme pH, so yield can be lost if the extract is heated excessively during solvent evaporation.

Q4: Can this compound degrade during the extraction or purification process?

A4: Yes. Like many natural products, this compound can be susceptible to degradation. High temperatures used during solvent evaporation can lead to degradation. Additionally, exposure to strong acids or bases can also cause structural changes, leading to a lower yield of the desired compound.

Troubleshooting Guide for Low this compound Yield

This guide addresses common issues encountered during the isolation of this compound.

Issue 1: Low Yield of Crude Extract
Possible Cause Recommended Solution
Improper Plant Material Preparation Ensure the plant material is thoroughly dried and finely ground to increase the surface area for solvent penetration.
Inefficient Extraction Solvent While ethanol is a good starting point, consider testing other solvents like dichloromethane or ethyl acetate (B1210297). A gradient extraction with solvents of increasing polarity may also be beneficial.
Insufficient Extraction Time or Temperature Maceration should be carried out for an adequate duration (e.g., 48-72 hours) with occasional agitation. If using heat-assisted extraction, ensure the temperature is not high enough to cause degradation.
Inappropriate Solid-to-Liquid Ratio A low solvent volume may not be sufficient to fully extract the compound. A typical starting ratio is 1:10 (w/v) of plant material to solvent.
Issue 2: Low Purity or Yield After Column Chromatography
Possible Cause Recommended Solution
Poor Separation on Silica (B1680970) Gel Optimize the solvent system for column chromatography. Start with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, then methanol). Use Thin Layer Chromatography (TLC) to determine the optimal solvent system beforehand.
Irreversible Adsorption If the compound is highly polar, it may bind irreversibly to silica. Consider using a different stationary phase, such as reversed-phase C18 silica.
Co-elution with Impurities If fractions are not pure, consider further purification using preparative High-Performance Liquid Chromatography (HPLC) with a different solvent system or column.
Compound Degradation on Column Avoid prolonged exposure of the extract to the silica gel, as the acidic nature of silica can sometimes cause degradation of sensitive compounds.
Issue 3: Low Yield After Final Purification (e.g., HPLC)
Possible Cause Recommended Solution
Suboptimal HPLC Conditions Optimize the mobile phase composition, gradient, and flow rate. Ensure the column is appropriate for the separation (e.g., a C18 column for reversed-phase HPLC).
Sample Overload Injecting too much sample can lead to poor peak shape and inefficient separation. Determine the loading capacity of your column.
Degradation in Solution Ensure the solvent used to dissolve the sample for HPLC injection is compatible with the compound and will not cause degradation.

Data Presentation

Table 1: Total Extract Yield from Ajuga reptans Herb using Different Solvents

Extraction SolventTotal Extract Yield (%)
Water26.2 ± 0.18
50% Ethanol28.4 ± 0.21
70% Ethanol28.9 ± 0.24

Data adapted from a study on Ajuga reptans herb extracts.

Table 2: this compound Content in Ajuga Species

Plant SpeciesPlant PartThis compound ContentAnalytical Method
Ajuga ivaLeavesDetectedLC-MS
Ajuga ivaRootsUndetectableLC-MS
Ajuga chamaepitysLeaves & RootsUndetectableLC-MS
Ajuga orientalisLeaves & RootsUndetectableLC-MS

Data adapted from a study on phytoecdysteroid and clerodane content in three wild Ajuga species.[1]

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Ajuga reptans
  • Plant Material Preparation:

    • Air-dry the aerial parts of Ajuga reptans in a well-ventilated area, protected from direct sunlight.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered plant material (100 g) with 70% ethanol (1 L) in a sealed container at room temperature for 48-72 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Purification of this compound
  • Silica Gel Column Chromatography (Initial Purification):

    • Prepare a silica gel column (e.g., 60-120 mesh) in a suitable non-polar solvent such as n-hexane.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., v/v n-hexane:ethyl acetate), followed by gradients of ethyl acetate and methanol (B129727).

    • Collect fractions of a consistent volume (e.g., 20 mL).

    • Monitor the fractions by TLC, visualizing the spots under UV light or with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine fractions that show a similar TLC profile and contain the compound of interest.

  • Reversed-Phase HPLC (Final Purification):

    • Dissolve the partially purified fraction containing this compound in the HPLC mobile phase (e.g., a mixture of methanol and water).

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample into a preparative HPLC system equipped with a C18 column.

    • Elute with a gradient of water and methanol, for example, starting with 50% methanol in water and increasing to 100% methanol over 30 minutes.

    • Monitor the elution profile with a UV detector (e.g., at 254 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the purity and identity of the isolated compound using analytical techniques such as LC-MS and NMR.

Visualizations

Iridoid_Biosynthesis_Pathway GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial Nepetalactol Nepetalactol Oxogeranial->Nepetalactol ISY Iridotrial Iridotrial Nepetalactol->Iridotrial Loganin Loganin Iridotrial->Loganin Multiple Steps Secologanin Secologanin Loganin->Secologanin

Caption: Core Iridoid Biosynthesis Pathway.

Troubleshooting_Workflow Start Low this compound Yield CheckCrude Check Crude Extract Yield Start->CheckCrude CrudeLow Crude Yield Low? CheckCrude->CrudeLow OptimizeExtraction Optimize Extraction Protocol (Solvent, Time, Temp.) CrudeLow->OptimizeExtraction Yes CheckPurification Check Purification Steps CrudeLow->CheckPurification No OptimizeExtraction->CheckCrude PurityLow Purity/Yield Low after Column? CheckPurification->PurityLow OptimizeColumn Optimize Column Chromatography (Solvent System, Stationary Phase) PurityLow->OptimizeColumn Yes FinalPurityLow Yield Low after HPLC? PurityLow->FinalPurityLow No OptimizeColumn->CheckPurification OptimizeHPLC Optimize HPLC Conditions (Mobile Phase, Gradient) FinalPurityLow->OptimizeHPLC Yes Success Improved Yield FinalPurityLow->Success No OptimizeHPLC->Success

Caption: Troubleshooting Workflow for Low Yield.

References

Overcoming Dihydroajugapitin solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydroajugapitin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on its limited solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a neo-clerodane diterpenoid, a class of natural products known for a variety of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] Like many hydrophobic compounds, this compound exhibits poor solubility in aqueous solutions, which can significantly hinder its use in biological assays and preclinical studies.[4] Achieving a stable and appropriate concentration in aqueous buffers is crucial for obtaining reliable and reproducible experimental results.

Q2: What are the initial steps to dissolve this compound?

For initial solubilization, it is recommended to first dissolve this compound in an organic solvent before preparing aqueous dilutions. The choice of organic solvent is critical and should be compatible with the intended experimental system.

Recommended Organic Solvents:

  • Dimethyl sulfoxide (B87167) (DMSO): This is often the first choice for dissolving hydrophobic compounds for in vitro assays due to its high solubilizing power.[5][6]

  • Ethanol (B145695): A less toxic alternative to DMSO, suitable for many cell-based assays.[7][8]

  • Methanol: Can also be used for initial solubilization, but its volatility and toxicity should be considered.[8][9]

Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?

Several strategies can be employed to enhance the aqueous solubility of this compound. The optimal method will depend on the specific requirements of your experiment, such as the final desired concentration and the tolerance of your assay to various excipients.

Solubility Enhancement Techniques:

TechniqueDescriptionKey Considerations
Co-solvents A water-miscible organic solvent is added to the aqueous buffer to increase the solubility of the hydrophobic compound.[7][10]The final concentration of the co-solvent should be kept to a minimum to avoid toxicity to cells or interference with the assay.[7][11] Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs).
Surfactants These amphiphilic molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[12]The choice of surfactant (e.g., Tween® 80, Polysorbate 80) and its concentration should be carefully optimized, as they can affect cell membranes and protein activity.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3]Different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) have varying cavity sizes and solubility-enhancing capacities.
pH Adjustment For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility by promoting the formation of a more soluble, charged species.The chemical structure of this compound (C29H44O10) does not immediately suggest readily ionizable groups, so the effectiveness of this method may be limited and should be experimentally determined.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The concentration of the organic stock solution is too high, or the final concentration in the aqueous buffer exceeds the solubility limit.1. Lower the concentration of the organic stock solution. 2. Perform a stepwise dilution into the aqueous buffer while vortexing. 3. Increase the percentage of co-solvent in the final aqueous solution, ensuring it remains within the tolerance limits of your assay.
Cloudiness or opalescence in the final solution Formation of aggregates or micelles.1. Gently warm the solution. 2. Sonicate the solution for a short period. 3. Filter the solution through a 0.22 µm filter if the particle size is a concern.
Inconsistent experimental results Instability of the this compound solution over time, leading to precipitation or degradation.1. Prepare fresh working solutions for each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. 3. Protect solutions from light if the compound is light-sensitive.
Cell toxicity or assay interference The concentration of the organic solvent or other solubilizing agents is too high.1. Determine the maximum tolerable concentration of the solvent/excipient in your experimental system by running appropriate vehicle controls. 2. Aim to use the lowest effective concentration of the solubilizing agent. The concentration of DMSO or ethanol should typically be kept below 0.5% (v/v) in cell-based assays.[7][11]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound

This protocol provides a general guideline for preparing a stock solution of this compound and diluting it into an aqueous buffer.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation of a High-Concentration Stock Solution:

    • Weigh out a precise amount of this compound powder into a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). The exact concentration will depend on the solubility of this compound in DMSO, which should be determined experimentally.

    • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may aid in dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles.

  • Preparation of Intermediate Dilutions (if necessary):

    • Depending on the final desired concentration, it may be necessary to prepare one or more intermediate dilutions in DMSO.

  • Preparation of the Final Aqueous Working Solution:

    • Add the desired volume of the DMSO stock solution to the pre-warmed aqueous buffer.

    • Immediately vortex the solution to ensure rapid and uniform mixing.

    • Crucially, ensure the final concentration of DMSO in the aqueous solution is low enough to be non-toxic to your experimental system (typically <0.5% v/v).

    • Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, the initial stock concentration or the final working concentration may need to be reduced.

Protocol 2: Solubility Testing of this compound

This protocol outlines a method to determine the approximate solubility of this compound in various solvents.

Materials:

  • This compound powder

  • A panel of solvents to be tested (e.g., water, PBS, ethanol, DMSO)

  • Small glass vials with screw caps

  • Vortex mixer

  • Orbital shaker or rotator

  • Centrifuge

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Add an excess amount of this compound powder to a known volume of each solvent in a glass vial.

  • Tightly cap the vials and vortex vigorously for 1-2 minutes.

  • Place the vials on an orbital shaker or rotator and agitate at room temperature for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Quantify the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

  • The determined concentration represents the saturation solubility of this compound in that solvent at room temperature.

Potential Signaling Pathways

While the specific molecular targets of this compound are not well-defined, its classification as a neo-clerodane diterpenoid suggests potential interactions with signaling pathways commonly associated with inflammation and cytotoxicity, as observed with other members of this class.[1][2]

Potential Anti-Inflammatory Signaling Pathway

anti_inflammatory_pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription This compound This compound (Hypothesized) This compound->IKK Inhibits? experimental_workflow Start Start: this compound Powder Stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) Start->Stock Dilute Dilute Stock into Aqueous Buffer Stock->Dilute Check Precipitation? Dilute->Check Success Soluble Working Solution (Proceed with Assay) Check->Success No Troubleshoot Troubleshoot Solubility Check->Troubleshoot Yes CoSolvent Option 1: Increase Co-solvent % Troubleshoot->CoSolvent Surfactant Option 2: Add Surfactant Troubleshoot->Surfactant Cyclodextrin Option 3: Use Cyclodextrin Troubleshoot->Cyclodextrin CoSolvent->Dilute Re-attempt Surfactant->Dilute Re-attempt Cyclodextrin->Dilute Re-attempt

References

Technical Support Center: Dihydroajugapitin Stability for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydroajugapitin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution for reliable and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus.[1][2] Its structure contains several functional groups that are susceptible to degradation in aqueous solutions, including a furan (B31954) ring, a lactone ring, and multiple ester linkages. Understanding these structural features is crucial for troubleshooting stability issues.

Q2: My bioassay results with this compound are inconsistent. Could this be a stability issue?

Yes, inconsistent results are a common sign of compound instability. If this compound degrades in your assay medium, its effective concentration will decrease over time, leading to variability in the observed biological activity. Factors such as pH, temperature, and solvent composition of your bioassay buffer can significantly impact its stability.

Q3: What are the primary degradation pathways for this compound in solution?

Based on its chemical structure, the two primary degradation pathways are:

  • Acid-catalyzed hydrolysis of the furan ring: Furan rings are known to be unstable in acidic conditions, leading to ring-opening and loss of biological activity.

  • pH-dependent hydrolysis of the lactone and ester groups: Lactone and ester functional groups are susceptible to hydrolysis, particularly under neutral to basic conditions, which would alter the structure and likely the activity of the molecule.[3][4][5][6]

Q4: What is the likely mechanism of action for this compound?

While the specific signaling pathways for this compound are not definitively established, many neo-clerodane diterpenoids isolated from Ajuga species exhibit anti-inflammatory properties.[7][8][9][10][11][12] These effects are often attributed to the inhibition of key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Some clerodane diterpenoids have also demonstrated antibacterial activity.[13][14][15][16]

Troubleshooting Guide

Issue 1: Poor Solubility of this compound in Aqueous Buffer

Symptoms:

  • Precipitation or cloudiness observed in the stock solution or final assay plate.

  • Low or inconsistent bioactivity.

Possible Causes:

  • This compound is a lipophilic molecule with low intrinsic aqueous solubility.

  • The concentration used exceeds its solubility limit in the chosen solvent system.

Solutions:

  • Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent such as DMSO, ethanol, or methanol. Ensure the final concentration of the organic solvent in your bioassay is low (typically <1%) to avoid solvent-induced artifacts.

  • pH Adjustment: The solubility of this compound may be influenced by pH. Empirically test a range of pH values for your buffer to see if solubility improves. Given its chemical structure, a slightly acidic to neutral pH is likely optimal for both solubility and stability.

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility and stability.[17][18][19][20][21] Consider using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a formulation excipient.

Issue 2: Loss of this compound Activity Over Time in Bioassays

Symptoms:

  • The measured biological effect decreases with longer incubation times.

  • High variability between replicate experiments run on different days.

Possible Causes:

  • Degradation of the furan ring in acidic bioassay media.

  • Hydrolysis of the lactone or ester groups in neutral to alkaline bioassay media.

  • Oxidative degradation.

Solutions:

  • Optimize Buffer pH: This is the most critical parameter. Based on the lability of the furan ring in acid and the lactone/ester groups in base, a buffer with a pH between 6.0 and 7.0 is recommended as a starting point.

  • Control Temperature: Perform experiments at the lowest practical temperature to slow down degradation kinetics. Avoid repeated freeze-thaw cycles of stock solutions.

  • Add Antioxidants: To mitigate potential oxidative degradation, consider adding antioxidants like ascorbic acid or tocopherol to your bioassay medium.[22][23][24][25]

  • Minimize Incubation Time: If possible, design your bioassay to have the shortest incubation time necessary to observe a biological effect.

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.

Data Presentation

Table 1: Recommended Starting Conditions for Improving this compound Stability

ParameterRecommended ConditionRationale
pH 6.0 - 7.0Balances the stability of the acid-labile furan ring and the base-labile lactone/ester groups.
Solvent DMSO (for stock)High solubilizing power for lipophilic compounds.
Final Solvent Conc. < 1% (v/v)Minimizes solvent effects on the biological system.
Temperature 4°C (storage), RT or 37°C (assay)Lower temperatures reduce the rate of chemical degradation.
Additives HP-β-Cyclodextrin (optional)Enhances solubility and can protect labile functional groups.
Ascorbic Acid (optional)Protects against oxidative degradation.

Table 2: Troubleshooting Summary

IssuePotential CauseSuggested Action
Precipitation Poor aqueous solubilityUse a co-solvent (e.g., DMSO), optimize pH, or add cyclodextrins.
Inconsistent Results Compound degradationOptimize buffer pH (6.0-7.0), control temperature, minimize incubation time, add antioxidants.
Low Potency Incorrect concentration due to degradationPrepare fresh solutions for each experiment, verify stability under assay conditions.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Solutions
  • Stock Solution Preparation:

    • Dissolve this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

    • Gently vortex or sonicate until fully dissolved.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Perform serial dilutions in your optimized bioassay buffer (pH 6.0-7.0) to achieve the desired final concentrations.

    • Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed 1%.

Protocol 2: pH-Stability Assessment of this compound
  • Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add this compound to each buffer to a final concentration relevant for your bioassay.

  • Incubate the solutions at the desired experimental temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Immediately analyze the concentration of the remaining parent compound using a suitable analytical method such as HPLC-UV or LC-MS.

  • Plot the percentage of remaining this compound against time for each pH to determine the optimal pH for stability.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Bioassay cluster_troubleshoot Troubleshooting prep_stock Prepare Stock in DMSO prep_working Dilute in Bioassay Buffer prep_stock->prep_working run_assay Perform Bioassay prep_working->run_assay analyze_results Analyze Results run_assay->analyze_results inconsistent Inconsistent Results? analyze_results->inconsistent optimize Optimize Conditions (pH, Temp, Solvent) inconsistent->optimize optimize->prep_working

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway cluster_inflammation Inflammatory Response LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation NFkB_translocation NF-κB Translocation to Nucleus NFkB_activation->NFkB_translocation gene_transcription Gene Transcription NFkB_translocation->gene_transcription iNOS_COX2 iNOS & COX-2 Expression gene_transcription->iNOS_COX2 inflammatory_mediators Inflammatory Mediators (NO, Prostaglandins) iNOS_COX2->inflammatory_mediators This compound This compound This compound->NFkB_activation Inhibition

References

Method validation for Dihydroajugapitin quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dihydroajugapitin Quantification

Welcome to the technical support center for the analytical method validation of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in quantifying this compound in complex matrices such as plasma, serum, and plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying this compound in complex matrices?

A1: The main challenges stem from the complexity of the biological or natural product matrix.[1] These matrices contain numerous endogenous components like proteins, lipids, and other secondary metabolites that can interfere with the analysis.[1][2] Specific issues include:

  • Matrix Effects: Co-eluting endogenous compounds can suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate quantification.[2][3][4] Phospholipids and salts are common sources of matrix effects in plasma samples.[4]

  • Low Concentration: this compound may be present at very low concentrations, requiring highly sensitive analytical methods.[1]

  • Analyte Stability: The stability of this compound during sample collection, storage, and processing is crucial and must be thoroughly evaluated.[5][6] Factors like temperature, pH, and enzymatic degradation can affect analyte stability.[5][6]

  • Co-extraction of Interferences: Sample preparation techniques may co-extract interfering substances that can lead to chromatographic issues like peak broadening or overlapping peaks.[1]

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard. For complex bioanalysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method due to its high sensitivity and selectivity.[2][7] HPLC with UV detection can also be used, particularly for quality control of plant extracts where concentrations might be higher, but it is less specific than LC-MS/MS.[8]

Q3: What are the essential parameters for method validation according to regulatory guidelines (e.g., ICH)?

A3: A comprehensive method validation ensures the reliability and reproducibility of the results.[7] Key validation parameters, as outlined by guidelines like the International Council for Harmonisation (ICH), include:

  • Specificity/Selectivity: The ability to unequivocally measure the analyte in the presence of other components, including impurities, degradation products, or matrix components.[9]

  • Linearity and Range: Demonstrating a direct proportional relationship between the analyte concentration and the analytical signal over a defined concentration range.[9]

  • Accuracy: The closeness of the measured value to the true value, typically expressed as percent recovery.[9]

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-assay) and intermediate precision (inter-assay) levels.[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest analyte concentrations that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[9][10]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[9][11]

  • Stability: Evaluation of the analyte's stability in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).[5][12]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the analysis of this compound.

Problem 1: High Variability and Poor Reproducibility in Results

  • Possible Cause: Inconsistent sample preparation.

    • Solution: Ensure the sample preparation protocol, such as protein precipitation or solid-phase extraction (SPE), is followed precisely for all samples.[13] Use automated liquid handlers for high-throughput analysis to minimize human error.

  • Possible Cause: Unstable instrument performance.

    • Solution: Perform regular system maintenance, including checking for leaks, cleaning the instrument, and replacing worn parts like seals and frits.[14][15] Run system suitability tests before each analytical batch to confirm performance.[9]

  • Possible Cause: Analyte instability.

    • Solution: Investigate the stability of this compound in the specific matrix and storage conditions.[5] Degradation can occur due to factors like temperature, pH, light, and enzymatic activity.[5][6] Ensure samples are stored at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles.[16]

Problem 2: Significant Ion Suppression or Enhancement (Matrix Effect) in LC-MS/MS

  • Possible Cause: Co-elution of matrix components (e.g., phospholipids) with this compound.[4]

    • Solution 1: Improve Sample Cleanup: Employ more rigorous sample preparation techniques. Solid-Phase Extraction (SPE) is generally more effective at removing interferences than simple protein precipitation (PPT).[3][17]

    • Solution 2: Optimize Chromatography: Modify the HPLC gradient, change the column chemistry, or adjust the mobile phase to better separate this compound from interfering matrix components.[18]

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will experience the same degree of ion suppression or enhancement as the analyte.[2][18]

    • Solution 4: Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering components and thus minimize matrix effects.[18][19]

Problem 3: Poor Peak Shape (Tailing, Fronting, or Broadening)

  • Possible Cause: Column degradation or contamination.[20]

    • Solution: Use a guard column to protect the analytical column.[20] If the column is contaminated, try washing it with a stronger solvent. If performance does not improve, replace the column.

  • Possible Cause: Incompatible sample solvent.

    • Solution: Ensure the sample is dissolved in a solvent that is compatible with or weaker than the initial mobile phase to prevent peak distortion.[15]

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Adding a small amount of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) can often improve peak shape.

Experimental Protocols & Data

Protocol: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting this compound from plasma. Optimization will be required.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by passing 2 mL of methanol (B129727) followed by 2 mL of water through the cartridge.[21]

  • Sample Loading: Dilute 500 µL of plasma with 1 mL of water. Load the diluted plasma onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove salts and polar interferences.[21]

  • Elution: Elute this compound from the cartridge with 2 mL of acetonitrile.[21]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.

Protocol: HPLC-UV Method Parameters (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Set based on the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Table 1: Representative Method Validation Performance Data

The following table summarizes typical acceptance criteria and plausible performance data for a validated bioanalytical method, based on regulatory guidelines.[7][9]

Validation ParameterAcceptance CriteriaPlausible Performance Data
Linearity (r²) ≥ 0.990.998
Range -5 - 2000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)-4.5% to 6.2%
Precision (% RSD) ≤ 15% (≤ 20% at LOQ)Intra-assay: 3.3% - 6.1% Inter-assay: 4.5% - 5.7%[22]
Recovery (%) Consistent and reproducible85.2% (RSD < 10%)
Matrix Effect IS-normalized factor: 0.85-1.150.98 - 1.07
LOQ S/N ratio ≥ 105 ng/mL
Stability % Change within ±15%Stable for 3 freeze-thaw cycles and 30 days at -80°C

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis & Validation Sample Plasma/Serum Sample + Internal Standard PPT Protein Precipitation (e.g., Acetonitrile) Sample->PPT Simple Cleanup SPE Solid-Phase Extraction (SPE) Sample->SPE Cleaner Extract Evap Evaporation & Reconstitution PPT->Evap SPE->Evap Analysis LC-MS/MS Analysis Evap->Analysis Validation Method Validation (Accuracy, Precision, etc.) Analysis->Validation Result Final Concentration Data Validation->Result

Caption: General experimental workflow for this compound quantification.

G Start Problem: Poor Peak Shape (Tailing/Fronting) CheckSystem Check System Suitability (Standard Injection) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckColumn Inspect Column (Age, Contamination) SystemOK->CheckColumn Yes FixSystem Troubleshoot HPLC System (Pump, Injector, Leaks) SystemOK->FixSystem No ColumnOK Column OK? CheckColumn->ColumnOK CheckSolvent Verify Sample Solvent Compatibility ColumnOK->CheckSolvent Yes ReplaceColumn Replace Column and/or Guard Column ColumnOK->ReplaceColumn No SolventOK Solvent OK? CheckSolvent->SolventOK CheckMobilePhase Adjust Mobile Phase pH or Add Modifier SolventOK->CheckMobilePhase Yes FixSolvent Re-dissolve Sample in Initial Mobile Phase SolventOK->FixSolvent No Resolved Problem Resolved CheckMobilePhase->Resolved FixSystem->Resolved ReplaceColumn->Resolved FixSolvent->Resolved

Caption: Troubleshooting flowchart for poor chromatographic peak shape.

References

Addressing matrix effects in LC-MS analysis of Dihydroajugapitin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Dihydroajugapitin. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to matrix effects during their experiments.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during the LC-MS analysis of this compound.

Issue 1: Inconsistent and low signal intensity for this compound in biological samples.

Question: My signal intensity for this compound is low and varies significantly between injections when analyzing plasma/urine samples, but it is stable for standards in pure solvent. What is the likely cause?

Answer: Low and inconsistent signal intensity is a common symptom of matrix effects , specifically ion suppression .[1] Endogenous components from the biological matrix, such as phospholipids, salts, and metabolites, can co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source.[2][3] This interference can lead to a suppressed and variable signal, which negatively impacts the accuracy, precision, and sensitivity of the analysis.[4][5]

Issue 2: Confirming the presence of matrix effects.

Question: How can I definitively confirm that matrix effects are the cause of my analytical problems?

Answer: A post-extraction spike experiment is a standard method to quantitatively assess the presence and magnitude of matrix effects.[1][5] This experiment compares the response of the analyte in a clean solvent to its response in an extracted blank matrix.

Experimental Protocol: Quantitative Assessment of Matrix Effects

Objective: To quantify the impact of the sample matrix on the this compound signal.

Materials:

  • Blank biological matrix (e.g., plasma, urine) free of this compound.

  • This compound standard stock solution.

  • All solvents and reagents used in your analytical method.

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare a standard of this compound in the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-extraction Spike): Process a blank matrix sample through your entire sample preparation procedure. In the final step, spike the extracted matrix with this compound to the same concentration as Set A.

    • Set C (Pre-extraction Spike): Spike the blank matrix with this compound at the same concentration as Set A before starting the sample preparation procedure. Process this spiked sample through the entire workflow.

  • LC-MS Analysis: Analyze multiple replicates (n ≥ 3) of each sample set under your established LC-MS conditions.

  • Data Analysis: Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas in the table below.

Data Presentation: Matrix Effect Calculation

ParameterFormulaInterpretation
Matrix Factor (MF) MF (%) = (Peak Area of Set B / Peak Area of Set A) * 100MF < 100% : Ion SuppressionMF > 100% : Ion EnhancementMF = 100% : No Matrix Effect
Recovery (RE) RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100Indicates the efficiency of the sample preparation process.
Process Efficiency (PE) PE (%) = (Peak Area of Set C / Peak Area of Set A) * 100Represents the overall efficiency of the method, combining sample preparation and matrix effects.

An MF significantly different from 100% confirms the presence of matrix effects. Values between 80% and 120% are often considered acceptable, but this can vary depending on the assay requirements.[6]

cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation A Set A: Neat Standard LCMS LC-MS Analysis A->LCMS B Set B: Post-extraction Spike B->LCMS C Set C: Pre-extraction Spike C->LCMS Calc Calculate MF, RE, PE LCMS->Calc Result MF < 100% -> Ion Suppression MF > 100% -> Ion Enhancement Calc->Result

Workflow for the quantitative assessment of matrix effects.

Issue 3: Reducing or eliminating matrix effects.

Question: I have confirmed that ion suppression is affecting my this compound analysis. What are the best strategies to mitigate this?

Answer: There are several strategies to address matrix effects, which can be used individually or in combination. The most effective approach often involves optimizing sample preparation and chromatography.

1. Improve Sample Preparation

The goal of sample preparation is to remove interfering endogenous components while efficiently recovering the analyte.[7]

  • Liquid-Liquid Extraction (LLE): LLE can be effective in removing highly polar (e.g., salts) and non-polar (e.g., lipids) interferences.[8] The choice of extraction solvent is critical and should be optimized to maximize the recovery of this compound while minimizing the co-extraction of matrix components.

  • Solid-Phase Extraction (SPE): SPE often provides cleaner extracts than LLE or protein precipitation.[9] Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be tested to find the one that best retains this compound while allowing interferences to be washed away.

  • Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective method for removing matrix components, especially phospholipids.[8][9] If using PPT, consider subsequent clean-up steps or specialized phospholipid removal plates.[2]

2. Optimize Chromatographic Conditions

The aim is to achieve chromatographic separation between this compound and co-eluting matrix components.[7]

  • Change Column Chemistry: If you are using a standard C18 column, consider a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase) to alter the elution profile of interfering compounds relative to your analyte.

  • Modify Mobile Phase Gradient: Adjusting the gradient slope or duration can improve the resolution between this compound and interfering peaks.

  • Use a Divert Valve: If interferences elute at the beginning or end of the chromatogram, a divert valve can be used to direct the flow from the column to waste during those times, preventing these components from entering the mass spectrometer.[10]

3. Compensation Strategies

If matrix effects cannot be eliminated, their impact can be compensated for during data analysis.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method for compensating for matrix effects.[4][11] A SIL-IS (e.g., this compound-d3) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[12] The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification.[7]

  • Matrix-Matched Calibration: Prepare your calibration standards in an extracted blank matrix.[7] This ensures that the standards experience the same matrix effects as the unknown samples, leading to more accurate quantification.[1]

  • Standard Addition: This involves adding known amounts of the analyte to aliquots of the sample.[10] It is a very accurate method but is time-consuming as each sample requires its own calibration curve.[4]

Start Matrix Effect Confirmed SIL_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? Start->SIL_IS Use_SIL Use SIL-IS for Compensation SIL_IS->Use_SIL Yes Optimize_SP Optimize Sample Preparation (SPE, LLE) SIL_IS->Optimize_SP No Re_evaluate Re-evaluate Matrix Effect Use_SIL->Re_evaluate Optimize_LC Optimize Chromatography Optimize_SP->Optimize_LC Matrix_Match Use Matrix-Matched Calibration or Standard Addition Optimize_LC->Matrix_Match Matrix_Match->Re_evaluate Re_evaluate->Optimize_SP Not Acceptable End Proceed with Validation Re_evaluate->End Acceptable

Decision tree for troubleshooting matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS? A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[13] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, affecting the accuracy and reproducibility of quantitative analysis.[7][14]

Q2: What are the common causes of matrix effects? A: The primary causes include:

  • Competition for Ionization: Co-eluting compounds compete with the analyte for charge in the ion source, reducing the analyte's ionization efficiency (ion suppression).[3][7]

  • Changes in Droplet Properties: Matrix components can alter the surface tension or viscosity of the electrospray droplets, affecting droplet formation and solvent evaporation, which are crucial for ionization.[4][13]

  • Ion Source Contamination: Non-volatile matrix components like salts and lipids can accumulate in the ion source, leading to a gradual loss of sensitivity.[5][15]

Q3: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to matrix effects? A: ESI is generally more susceptible to matrix effects than APCI.[14] This is because ESI is a liquid-phase ionization process that is more sensitive to changes in the droplet's chemical and physical properties, whereas APCI is a gas-phase ionization process that is less affected by non-volatile matrix components.[13]

Q4: Can simply diluting my sample reduce matrix effects? A: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[4][10] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the instrument's limit of quantitation after dilution.[8]

Q5: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) considered the gold standard for compensating for matrix effects? A: A SIL-IS has nearly identical physicochemical properties to the analyte and will behave similarly during sample preparation, chromatography, and ionization.[11][16] By co-eluting with the analyte, it experiences the same degree of ion suppression or enhancement.[12] Therefore, the ratio of the analyte's peak area to the SIL-IS's peak area remains constant, providing a reliable measure for quantification even in the presence of variable matrix effects.[7]

References

Enhancing the resolution of Dihydroajugapitin from co-eluting compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the chromatographic resolution of Dihydroajugapitin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this compound from complex mixtures, particularly addressing the challenge of co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor resolution of this compound?

A1: Poor resolution of this compound in HPLC is typically due to co-elution with structurally similar compounds. Given that this compound is a neo-clerodane diterpenoid found in Ajuga species, common co-eluting impurities include:

  • Other diterpenoids: Many Ajuga species contain a variety of structurally similar neo-clerodane diterpenes.[1][2][3]

  • Flavonoids: These compounds are also frequently present in Ajuga extracts and can have overlapping retention times with diterpenoids.[1][4]

  • Iridoids: Another class of compounds found in Ajuga that may co-elute.[3][5]

  • Steroids and Triterpenoids: These are also common constituents of Ajuga species.[1]

Inadequate chromatographic conditions, such as an inappropriate mobile phase composition or a worn-out column, can also contribute to poor resolution.

Q2: How can I identify if a peak in my chromatogram is pure this compound or contains a co-eluting compound?

A2: Peak purity analysis is essential. Here are several methods to assess it:

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: If you are using a DAD/PDA detector, you can evaluate peak purity by examining the UV-Vis spectra across the peak. Consistent spectra throughout the peak suggest purity. Variations in the spectra indicate the presence of a co-eluting compound.

  • Mass Spectrometry (MS): Coupling your HPLC system to a mass spectrometer is a highly effective method. By analyzing the mass-to-charge ratio (m/z) across the chromatographic peak, you can identify the presence of multiple components.

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or significant tailing, can be an indication of a co-eluting compound, although this is not definitive.

Q3: My this compound peak is tailing. What could be the cause and how can I fix it?

A3: Peak tailing can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between this compound and active sites on the stationary phase (e.g., residual silanols) can cause tailing.

    • Solution: Try adjusting the pH of the mobile phase or adding a competitive base to block the active sites. Using a column with end-capping can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Column Contamination or Degradation: A contaminated guard column or a deteriorating analytical column can result in poor peak shape.

    • Solution: Replace the guard column and/or clean the analytical column according to the manufacturer's instructions. If the problem persists, the analytical column may need to be replaced.

Troubleshooting Guides

This section provides a systematic approach to resolving co-eluting peaks during this compound chromatography.

Problem: A single, broad peak is observed, but subsequent analysis (e.g., MS, NMR) reveals the presence of an impurity.

This is a classic case of co-elution. The following workflow can help improve the separation.

G start Start: Co-elution of this compound and Impurity step1 Step 1: Optimize Mobile Phase start->step1 step2 Step 2: Change Organic Modifier step1->step2 If resolution is still poor end Resolution Achieved step1->end If resolution is improved step3 Step 3: Adjust Temperature step2->step3 If resolution is still poor step2->end If resolution is improved step4 Step 4: Evaluate Stationary Phase step3->step4 If resolution is still poor step3->end If resolution is improved step4->end If resolution is improved

Caption: Troubleshooting workflow for co-elution.

Step-by-Step Guidance:

  • Optimize Your Mobile Phase: The composition of your mobile phase is a powerful tool for adjusting selectivity.

    • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase retention times and may improve the separation of closely eluting peaks.

    • Modify pH: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity. While this compound itself is not strongly ionizable, some co-eluting flavonoids or phenolic compounds might be. Ensure the mobile phase pH is stable and buffered if necessary.

  • Change the Organic Modifier: Switching from one organic solvent to another (e.g., from acetonitrile to methanol (B129727) or vice versa) can alter the selectivity of your separation due to different solvent-solute interactions.

  • Optimize Column Temperature: Temperature affects both selectivity and efficiency.

    • Lowering the temperature can increase retention and may improve resolution for some compounds.

    • Increasing the temperature can sometimes improve efficiency and resolve overlapping peaks by reducing mobile phase viscosity.

  • Evaluate Your Stationary Phase (Column): The choice of HPLC column is critical.

    • Change Column Chemistry: If optimizing the mobile phase and temperature is insufficient, consider a column with a different stationary phase. For example, if you are using a C18 column, switching to a C8, Phenyl-Hexyl, or a polar-embedded phase column can provide different selectivities.

    • Decrease Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and can resolve closely eluting peaks.

    • Increase Column Length: A longer column provides more theoretical plates, which can enhance resolution.

Experimental Protocols

Protocol 1: High-Resolution Analytical HPLC for this compound

This protocol provides a starting point for achieving high-resolution separation of this compound from potential co-eluting compounds.

  • Sample Preparation:

    • Accurately weigh and dissolve the crude extract or partially purified sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile).

    • Filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • Gradient Program:

      • 0-5 min: 20% A

      • 5-25 min: 20-40% A

      • 25-40 min: 40-60% A

      • 40-45 min: 60-80% A

      • 45-50 min: 80% A (hold)

      • 50-55 min: 80-20% A

      • 55-60 min: 20% A (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 225 nm and 254 nm.

    • Injection Volume: 10 µL.

Protocol 2: Preparative HPLC for this compound Purification

This protocol is designed for the isolation of milligram to gram quantities of this compound.

  • Sample Preparation:

    • Dissolve the enriched fraction containing this compound in the mobile phase at a high but fully soluble concentration.

    • Filter the solution to remove any particulate matter.

  • Preparative HPLC Conditions:

    • Column: C18 reversed-phase preparative column (e.g., 250 mm x 20 mm, 10 µm particle size).

    • Mobile Phase: Isocratic or shallow gradient elution with methanol and water, optimized from the analytical method.

    • Flow Rate: 10-20 mL/min (adjust based on column dimensions).

    • Detection: UV at a suitable wavelength for triggering fraction collection.

    • Injection Volume: 1-5 mL, depending on the sample concentration and column capacity.

    • Fraction Collection: Collect fractions based on the elution time of the this compound peak.

Data Presentation

The following tables provide hypothetical quantitative data to illustrate the effects of method optimization on the resolution of this compound from a common co-eluting impurity (e.g., a structurally similar diterpenoid).

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase Composition (Acetonitrile:Water)Retention Time of this compound (min)Retention Time of Impurity (min)Resolution (Rs)
50:5015.215.81.1
45:5518.519.51.8
40:6022.123.82.5

Table 2: Effect of Column Temperature on Resolution

Column Temperature (°C)Retention Time of this compound (min)Retention Time of Impurity (min)Resolution (Rs)
2518.519.51.8
3517.117.91.5
4515.816.51.3

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Data Analysis & Purification a1 Crude Plant Extract a2 Solvent Extraction a1->a2 a3 Filtration a2->a3 a4 Concentration a3->a4 b1 HPLC Injection a4->b1 b2 Guard Column b1->b2 b3 Analytical/Preparative Column b2->b3 b4 Detection (UV/MS) b3->b4 c1 Chromatogram Generation b4->c1 c2 Peak Integration & Purity Check c1->c2 c3 Fraction Collection (Preparative) c2->c3 c4 Pure this compound c3->c4

Caption: General experimental workflow for HPLC analysis.

References

Validation & Comparative

Comparative Analysis of Dihydroajugapitin and Ajugarin I Antibacterial Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals that both Dihydroajugapitin and Ajugarin I, neo-clerodane diterpenoids isolated from plants of the Ajuga genus, exhibit notable antibacterial properties. While direct comparative studies on the pure compounds against a wide range of bacteria are limited, existing data provides valuable insights into their respective activities and potential mechanisms of action.

This guide offers a detailed comparison of the antibacterial profiles of this compound and Ajugarin I, presenting available quantitative data, outlining experimental methodologies, and exploring potential mechanisms of action to support further research and drug development.

Data Presentation: Quantitative Antibacterial Activity

The antibacterial efficacy of this compound and Ajugarin I has been evaluated against both Gram-positive and Gram-negative bacteria, primarily through the determination of Minimum Inhibitory Concentration (MIC) values. The available data from discrete studies is summarized below.

CompoundBacterial StrainGram StainMIC (µg/mL)Reference
14,15-Dihydroajugapitin Escherichia coliNegative500 - 1000[1]
Ajugarin I Staphylococcus aureusPositive50[2]
Bacillus subtilisPositive200[2]

It is important to note that a direct comparison of the potency of these two compounds is challenging due to the lack of a single study evaluating both against the same panel of bacteria under identical conditions. One study did compare the antibacterial activity of an extract of Ajuga bracteosa, which contains 14,15-dihydroajugapitin, with purified Ajugarin I. The results indicated that the A. bracteosa extract inhibited the growth of Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (MIC values of 25, 200, and 200 µg/mL, respectively), whereas Ajugarin I only showed activity against the Gram-positive strains (S. aureus and B. subtilis) in that particular study[2][3][4]. This suggests that other compounds within the plant extract may contribute to its broader spectrum of activity, or that the specific experimental conditions influenced the outcome.

Experimental Protocols

The antibacterial activities of this compound and Ajugarin I have been determined using established microbiological methods. The following are detailed descriptions of the typical protocols employed in the cited research.

Agar (B569324) Well Diffusion Method

This method is often used for initial screening of antibacterial activity.

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C for 24 hours. The turbidity of the bacterial suspension is then adjusted to match a 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate.

  • Preparation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compounds: A defined volume (e.g., 100 µL) of the test compound at a known concentration is added to each well. A negative control (solvent used to dissolve the compound) and a positive control (a standard antibiotic) are also included.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone around each well where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Test Compounds: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared as described for the agar well diffusion method and then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well containing the diluted test compound is inoculated with the bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included. The microtiter plate is then incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualization

Experimental Workflow for Antibacterial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_bacteria Bacterial Culture Preparation inoculation Inoculation prep_bacteria->inoculation prep_compound Test Compound Preparation prep_compound->inoculation incubation Incubation inoculation->incubation data_collection Data Collection incubation->data_collection analysis Analysis & Interpretation data_collection->analysis mechanism_of_action cluster_compound Diterpenoid Compound cluster_bacterium Bacterial Cell cluster_effect Antibacterial Effect compound This compound / Ajugarin I membrane Cell Membrane compound->membrane Intercalation dna_rna DNA/RNA Synthesis compound->dna_rna Inhibition enzymes Essential Enzymes compound->enzymes Inhibition disruption Membrane Disruption membrane->disruption inhibition_synthesis Inhibition of Synthesis dna_rna->inhibition_synthesis inhibition_enzyme Enzyme Inhibition enzymes->inhibition_enzyme cell_death Bacterial Cell Death disruption->cell_death inhibition_synthesis->cell_death inhibition_enzyme->cell_death

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Dihydroajugapitin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of complex natural products, the selection of an appropriate analytical methodology is paramount for achieving accurate and reliable results. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Dihydroajugapitin, a neo-clerodane diterpenoid found in plants of the Ajuga genus. The transition from traditional HPLC to UPLC offers significant advantages in terms of speed, resolution, and sensitivity, which will be explored in detail.

Data Presentation: Performance Comparison

The following tables summarize the key performance parameters for the analysis of this compound using both HPLC and UPLC methodologies. The data presented is a representative expectation based on typical performance characteristics of the two systems.

Table 1: Chromatographic Conditions and Performance

ParameterHPLC MethodUPLC Method
Column C18 (4.6 x 150 mm, 5 µm)C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase Acetonitrile:Water (Gradient)Acetonitrile:Water (Gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 25 minutes8 minutes
Backpressure ~1500 psi~8000 psi
Resolution (Rs) > 1.5> 2.0
Theoretical Plates (N) ~15,000~35,000

Table 2: Method Validation Parameters

ParameterHPLC MethodUPLC Method
Linearity (r²) ≥ 0.998≥ 0.999
Limit of Detection (LOD) 15 ng/mL5 ng/mL
Limit of Quantification (LOQ) 50 ng/mL15 ng/mL
Precision (%RSD) < 2.0%< 1.5%
Accuracy (% Recovery) 98-102%99-101%
Solvent Consumption ~25 mL per run~3.2 mL per run

Experimental Protocols

Detailed methodologies for the HPLC and UPLC analysis of this compound are provided below. These protocols are based on established methods for the analysis of diterpenoids from Ajuga species.[1]

HPLC Method Protocol
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20-60% B

    • 15-20 min: 60-80% B

    • 20-22 min: 80% B

    • 22-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution in the mobile phase.

UPLC Method Protocol
  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a DAD.

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-5 min: 30-70% B

    • 5-6 min: 70-90% B

    • 6-7 min: 90% B

    • 7-8 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 2 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution in the mobile phase.

Cross-Validation Workflow

The cross-validation of the two methods is essential to ensure that the results are comparable and that the transfer from HPLC to UPLC is seamless. The process involves a systematic comparison of the validation parameters obtained from both methods.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_uplc UPLC Method cluster_comparison Cross-Validation hplc_dev Method Development hplc_val Method Validation (Accuracy, Precision, Linearity) hplc_dev->hplc_val hplc_data Sample Analysis & Data Acquisition hplc_val->hplc_data compare Compare Results (t-test, F-test) hplc_data->compare uplc_dev Method Transfer & Optimization uplc_val Method Validation (Accuracy, Precision, Linearity) uplc_dev->uplc_val uplc_data Sample Analysis & Data Acquisition uplc_val->uplc_data uplc_data->compare report report compare->report Equivalence Report

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

Conclusion

The cross-validation of HPLC and UPLC methods for the analysis of this compound demonstrates the significant advantages of UPLC technology. The UPLC method offers a substantial reduction in analysis time and solvent consumption, leading to higher throughput and lower operational costs. Furthermore, the improved resolution and sensitivity of the UPLC method allow for more accurate and precise quantification of the analyte. While the initial investment in UPLC instrumentation may be higher, the long-term benefits in terms of efficiency and data quality make it a compelling alternative to traditional HPLC for demanding analytical applications in pharmaceutical research and development. The cross-validation process ensures that the data generated by both methods are equivalent, providing confidence in method transfer and data integrity across different analytical platforms.

References

A Comparative Guide to Dihydroajugapitin Extraction from Various Ajuga Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of Dihydroajugapitin content across different Ajuga species, complete with detailed extraction protocols and insights into its biological activity.

The genus Ajuga, a member of the Lamiaceae family, is a rich source of bioactive compounds, particularly neo-clerodane diterpenoids. Among these, this compound has garnered scientific interest for its potential pharmacological activities. This guide provides a comparative study of this compound extraction from various Ajuga species, offering valuable data for phytochemical research and drug discovery.

This compound Content: A Comparative Overview

Quantitative analysis reveals significant variations in this compound content among different Ajuga species and even between different parts of the same plant. Based on available research, Ajuga iva stands out as a particularly rich source of this compound.

A study utilizing liquid chromatography-time of flight-mass spectrometry (LC-TOF-MS) provided a comparative analysis of this compound in three species. The findings indicated that the leaves of Ajuga iva contain the highest concentration of this compound. In contrast, the concentration was found to be lower or even undetectable in the roots of A. iva and in both the leaves and roots of Ajuga chamaepitys and Ajuga orientalis.[1] While specific quantitative data for a broader range of species is still emerging, Ajuga remota has also been identified as a source of this compound.

Table 1: Comparative this compound Content in Various Ajuga Species

Ajuga SpeciesPlant PartThis compound ContentAnalytical Method
Ajuga ivaLeavesHighest concentration among species testedLC-TOF-MS
Ajuga ivaRootsLower or undetectableLC-TOF-MS
Ajuga chamaepitysLeaves & RootsLower or undetectableLC-TOF-MS
Ajuga orientalisLeaves & RootsLower or undetectableLC-TOF-MS
Ajuga remotaAerial PartsPresentHPLC
Ajuga bracteosaAerial Parts14,15-dihydroajugapitin isolatedNot specified
Ajuga turkestanicaAerial PartsAjugapitin isolated (related compound)Not specified

Note: "Present" indicates that the compound has been isolated from the species, but comparative quantitative data was not available in the reviewed literature.

Experimental Protocols for this compound Extraction

The extraction of this compound, as a neo-clerodane diterpenoid, can be achieved through various solvent extraction methods. The choice of method and solvent can significantly impact the yield and purity of the extracted compound. Below are detailed protocols for common extraction techniques.

Method 1: Maceration

This method is suitable for small to medium-scale extraction and involves soaking the plant material in a solvent.

Materials:

  • Dried and powdered aerial parts of Ajuga species

  • Solvent (e.g., Dichloromethane, Ethanol, Methanol)

  • Glass container with a lid

  • Filter paper and funnel

  • Rotary evaporator

Protocol:

  • Weigh the dried, powdered plant material.

  • Place the plant material in the glass container.

  • Add the solvent at a plant material to solvent ratio of 1:10 (w/v).

  • Seal the container and let it stand at room temperature for 48-72 hours, with occasional shaking.

  • Filter the mixture through filter paper to separate the extract from the plant debris.

  • The remaining plant material (marc) can be re-extracted two more times with fresh solvent to maximize the yield.

  • Combine the filtrates from all extractions.

  • Concentrate the combined extract using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Method 2: Soxhlet Extraction

This continuous extraction method is generally more efficient than maceration and is suitable for larger quantities of plant material.

Materials:

  • Dried and powdered aerial parts of Ajuga species

  • Soxhlet apparatus (including thimble, extraction chamber, condenser, and receiving flask)

  • Solvent (e.g., Dichloromethane, Ethanol, Methanol)

  • Heating mantle

  • Rotary evaporator

Protocol:

  • Place the weighed, dried, and powdered plant material into a cellulose (B213188) thimble.

  • Insert the thimble into the extraction chamber of the Soxhlet apparatus.

  • Fill the receiving flask with the chosen solvent to about two-thirds of its volume.

  • Assemble the Soxhlet apparatus and place the receiving flask on the heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will rise, condense in the condenser, and drip onto the plant material in the thimble.

  • Allow the extraction to proceed for at least 24-48 hours, or until the solvent in the siphon arm becomes colorless.

  • Once the extraction is complete, cool the apparatus and dismantle it.

  • Concentrate the extract in the receiving flask using a rotary evaporator to obtain the crude extract.

Purification of this compound

Following the initial extraction, the crude extract, which contains a mixture of compounds, requires further purification to isolate this compound. This is typically achieved using chromatographic techniques.

Protocol for Purification:

  • Column Chromatography: The crude extract is first subjected to column chromatography over silica (B1680970) gel. A solvent gradient of increasing polarity (e.g., a mixture of n-hexane and ethyl acetate (B1210297), followed by ethyl acetate and methanol) is used to elute different fractions.

  • Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC): The fractions rich in this compound are then further purified using preparative HPLC, typically with a reversed-phase C18 column and a mobile phase gradient of methanol (B129727) and water.

Biological Activity and Signaling Pathways

Neo-clerodane diterpenoids, the class of compounds to which this compound belongs, have been reported to exhibit a range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.

While specific signaling pathways directly modulated by this compound are still under extensive investigation, research on related compounds and extracts from Ajuga species provides some initial insights. For instance, furan-containing clerodane diterpenoids from Ajuga campylantha have been shown to inhibit ferroptosis, a form of programmed cell death, suggesting a potential role in neuroprotection. Furthermore, an extract from Ajuga taiwanensis was found to promote wound healing through the activation of the Platelet-Derived Growth Factor Receptor (PDGFR)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a crucial signaling cascade that regulates various cellular processes, including cell proliferation, differentiation, and survival.[2]

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is another critical pathway involved in inflammation and immune responses.[3] Given the reported anti-inflammatory properties of Ajuga extracts, it is plausible that this compound may interact with components of this pathway. However, direct evidence for this interaction is currently lacking and presents an exciting avenue for future research.

Below are diagrams illustrating a general experimental workflow for this compound extraction and a simplified representation of a potential signaling pathway that could be influenced by this compound.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried & Powdered Ajuga Species extraction_method Solvent Extraction (Maceration or Soxhlet) plant_material->extraction_method crude_extract Crude Extract extraction_method->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling_Pathway This compound This compound receptor Cell Surface Receptor (e.g., PDGFR) This compound->receptor Binds to/Modulates mapk_pathway MAPK Signaling Cascade (RAS -> RAF -> MEK -> ERK) receptor->mapk_pathway Activates cellular_response Cellular Response (e.g., Proliferation, Differentiation) mapk_pathway->cellular_response Leads to

Caption: Postulated signaling pathway potentially modulated by this compound.

References

A Head-to-Head Comparison of Dihydroajugapitin and Other Natural Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural compounds present a promising avenue for the discovery of new antimicrobial drugs. This guide provides a head-to-head comparison of the neo-clerodane diterpenoid Dihydroajugapitin with other well-characterized natural antimicrobial compounds from different chemical classes: the flavonoid Quercetin, the alkaloid Berberine (B55584), and the monoterpenoid Carvacrol. This comparison is based on available experimental data to offer an objective evaluation of their antimicrobial performance.

Data Presentation: Quantitative Antimicrobial Activity

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data for this compound and the selected comparator compounds against two common pathogenic bacteria, Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). It is important to note that direct comparison is challenging due to variations in experimental conditions and bacterial strains used across different studies.

Compound Chemical Class Test Organism MIC (µg/mL) MBC (µg/mL) Reference
This compound neo-Clerodane DiterpenoidEscherichia coli500 - 1000Not Reported[1]
Quercetin FlavonoidEscherichia coli400>500[2]
Berberine Isoquinoline AlkaloidEscherichia coliNot widely effectiveNot widely effective[3]
Carvacrol MonoterpenoidEscherichia coli O157:H71632[4]

Table 1: Comparative Antimicrobial Activity against Escherichia coli

Compound Chemical Class Test Organism MIC (µg/mL) MBC (µg/mL) Reference
This compound neo-Clerodane DiterpenoidStaphylococcus aureus500 - 1000Not Reported[1]
Quercetin FlavonoidStaphylococcus aureus2050[2]
Berberine Isoquinoline AlkaloidStaphylococcus aureus16 - 51232 - >512[5]
Carvacrol MonoterpenoidStaphylococcus aureus1520[4]

Table 2: Comparative Antimicrobial Activity against Staphylococcus aureus

Experimental Protocols

The data presented in the tables above were primarily generated using two standard antimicrobial susceptibility testing methods: the agar (B569324) well diffusion method and the broth microdilution method.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.

Protocol:

  • A standardized inoculum of the test microorganism is uniformly spread onto the surface of a sterile agar plate.

  • Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • A known concentration of the test compound is introduced into each well.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Broth Microdilution Method for MIC and MBC Determination

This method provides quantitative data on the minimum concentration of an antimicrobial agent that inhibits growth (MIC) or kills the bacteria (MBC).

Protocol for MIC Determination:

  • A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • A standardized suspension of the test microorganism is added to each well.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol for MBC Determination:

  • Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto a fresh agar plate.

  • The plates are incubated for a further 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.

Mandatory Visualization: Signaling Pathways and Mechanisms of Action

The antimicrobial activity of these natural compounds stems from their ability to interfere with essential cellular processes in bacteria. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

Dihydroajugapitin_Mechanism cluster_this compound This compound (neo-Clerodane Diterpenoid) cluster_bacterial_cell Bacterial Cell This compound This compound CellWall Cell Wall Synthesis This compound->CellWall Disruption? ProteinSynthesis Protein Synthesis This compound->ProteinSynthesis Inhibition? DNASynthesis DNA Synthesis This compound->DNASynthesis Interference?

Caption: Proposed antimicrobial mechanisms of this compound.

Quercetin_Mechanism cluster_quercetin Quercetin (Flavonoid) cluster_bacterial_cell Bacterial Cell Quercetin Quercetin CellMembrane Cell Membrane Damage Quercetin->CellMembrane Increased Permeability DNAgyrase DNA Gyrase Inhibition Quercetin->DNAgyrase Inhibition EnergyMetabolism Energy Metabolism Disruption Quercetin->EnergyMetabolism ATP Synthase Inhibition

Caption: Antimicrobial mechanisms of action for Quercetin.

Berberine_Mechanism cluster_berberine Berberine (Alkaloid) cluster_bacterial_cell Bacterial Cell Berberine Berberine CellDivision Cell Division Inhibition Berberine->CellDivision FtsZ Protein Inhibition CellMembrane Cell Membrane Damage Berberine->CellMembrane Disruption DNA DNA Intercalation Berberine->DNA Inhibition of Replication

Caption: Key antimicrobial mechanisms of Berberine.

Carvacrol_Mechanism cluster_carvacrol Carvacrol (Monoterpenoid) cluster_bacterial_cell Bacterial Cell Carvacrol Carvacrol CellMembrane Cell Membrane Disruption Carvacrol->CellMembrane Increased Permeability & Ion Leakage ATPSynthesis ATP Synthesis Inhibition CellMembrane->ATPSynthesis Disruption of Proton Motive Force

Caption: Primary antimicrobial targets of Carvacrol.

Discussion and Conclusion

This comparative guide highlights the antimicrobial potential of this compound alongside other prominent natural compounds. Based on the available data, Quercetin, Berberine, and Carvacrol generally exhibit lower MIC values against S. aureus and E. coli compared to the reported range for this compound, suggesting potentially higher potency. However, it is crucial to emphasize that the antimicrobial activity of natural compounds can be highly dependent on the specific bacterial strain and the experimental conditions employed. The broad MIC range reported for this compound (500-1000 µg/ml) indicates a need for further studies to determine its precise efficacy against a wider range of clinically relevant pathogens and to elucidate its specific molecular mechanisms of action.

The diverse mechanisms of action of these natural compounds, from cell membrane disruption to inhibition of essential enzymes and cellular processes, underscore the rich chemical diversity and therapeutic potential of natural products in the fight against antimicrobial resistance. Further research, including head-to-head comparative studies under standardized conditions and in vivo efficacy evaluations, is warranted to fully assess the therapeutic potential of this compound and other neo-clerodane diterpenoids as novel antimicrobial agents.

References

Safety Operating Guide

Dihydroajugapitin: Guidelines for Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid dihydroajugapitin (B1151044) and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

This compound Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for understanding its behavior and ensuring compatible storage and disposal.

PropertyValue
Molecular Formula C₂₉H₄₄O₁₀
Molecular Weight 552.7 g/mol
Physical State Solid
Solubility Data not readily available; assume limited aqueous solubility.

Step-by-Step Disposal Protocol

Given the lack of specific disposal directives for this compound, a conservative approach adhering to general laboratory chemical waste guidelines is mandatory. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.

  • Waste Segregation and Collection:

    • Collect all solid this compound waste, including contaminated consumables such as weighing papers and pipette tips, in a dedicated, clearly labeled hazardous waste container.

    • Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Container Labeling:

    • The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Provide them with all necessary information regarding the waste stream.

Experimental Protocols Cited

The disposal procedures outlined are based on standard best practices for the management of laboratory chemical waste where specific toxicological data is unavailable. These protocols are derived from guidelines provided by regulatory bodies and institutions for handling novel or uncharacterized chemical compounds.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact disposal Proper Disposal by EHS ehs_contact->disposal

Caption: Workflow for the safe disposal of this compound waste.

Personal protective equipment for handling Dihydroajugapitin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Dihydroajugapitin

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols for handling this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is based on the general properties of iridoid glycosides and standard laboratory safety practices for compounds with unknown toxicity.

Hazard Assessment

This compound is an iridoid glycoside derived from plants of the Ajuga genus. While the source plant, Ajuga reptans (Common Bugle), is generally considered non-toxic to humans and animals, the isolated compound's toxicological properties have not been fully characterized.[1][2] Some iridoid glycosides have demonstrated dose-dependent toxicity in animal studies, including the potential for hemolytic anemia and diarrhea.[3] Therefore, it is crucial to handle this compound with a high degree of caution, assuming it may be hazardous until proven otherwise.

Key Potential Hazards:

  • Unknown Toxicity: The specific oral, dermal, and inhalation toxicity of this compound is not documented.

  • Possible Allergenic Effects: As with many plant-derived compounds, there is a potential for allergic reactions upon skin contact or inhalation.[2]

  • Biological Activity: Iridoid glycosides are known for a broad spectrum of biological activities, which underscores the need for careful handling to avoid unintended physiological effects.[4][5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Task Required Personal Protective Equipment
Handling solid (powder) this compound - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or chemical splash goggles- N95 or higher rated respirator (if weighing or transferring powder outside of a certified chemical fume hood)
Handling this compound in solution - Nitrile gloves- Laboratory coat- Chemical splash goggles or a face shield
Cleaning and Decontamination - Nitrile gloves- Laboratory coat- Chemical splash goggles
Waste Disposal - Nitrile gloves- Laboratory coat- Safety glasses
Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Designated Area: All work with this compound should be conducted in a designated area within a laboratory, away from general traffic.

  • Fume Hood: When handling the solid form, especially during weighing and transfer, use a certified chemical fume hood to prevent inhalation of airborne particles.

  • Spill Tray: Work on a disposable spill tray to contain any potential spills.

  • Dispensing: Use dedicated spatulas and weighing papers.

3.2. Dissolving the Compound:

  • Solvent Selection: Choose the appropriate solvent as per the experimental protocol.

  • Closed System: Whenever possible, dissolve the compound in a closed vessel to minimize vapor exposure.

  • Gentle Mixing: Use gentle agitation (e.g., vortexing at low speed, gentle swirling) to dissolve the compound. Avoid sonication with the vessel unsealed.

3.3. Experimental Use:

  • Clear Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, solvent, and date of preparation.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

4.1. Waste Segregation:

  • Solid Waste: Contaminated gloves, weighing papers, pipette tips, and other disposable labware should be collected in a dedicated, clearly labeled, and sealed hazardous waste bag or container.[7]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any this compound solution down the drain.[8][9]

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

4.2. Waste Disposal Procedure:

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and a full description of the contents, including "this compound".[8]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill:

    • Small Spill: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as hazardous waste. Clean the spill area with a suitable detergent and water.

    • Large Spill: Evacuate the area and contact your institution's EHS department immediately.

Visual Workflow for Handling this compound

Dihydroajugapitin_Handling_Workflow start Start: Don PPE prep Preparation & Weighing (in Fume Hood) start->prep Proceed dissolve Dissolving Compound prep->dissolve Transfer solid experiment Experimental Use dissolve->experiment Use solution decontaminate Decontaminate Work Area & Equipment experiment->decontaminate After experiment waste Segregate & Dispose of Waste decontaminate->waste Collect waste end_ppe Doff PPE waste->end_ppe Final step end End: Wash Hands end_ppe->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.